4-Chlorocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
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Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorocinnamic acid | |
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CAS No. |
940-62-5, 1615-02-7 | |
| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | (E)-p-Chlorocinnamic acid | |
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| Record name | Cinnamic acid, p-chloro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-p-Chlorocinnamic acid | |
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| Record name | 4-CHLOROCINNAMIC ACID | |
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| Record name | 4-CHLOROCINNAMIC ACID | |
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| Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
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| Record name | (E)-p-chlorocinnamic acid | |
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| Record name | p-chlorocinnamic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Properties of 4-Chlorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorocinnamic acid (4-CCA). The information presented herein is intended to support research, development, and quality control activities involving this compound. Data is summarized in a clear tabular format, and detailed experimental protocols for key property determinations are provided. Additionally, a visualization of a key biological interaction is included to facilitate understanding of its mechanism of action.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₂ | [1][2] |
| Molecular Weight | 182.60 g/mol | [1][2] |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Melting Point | 248-250 °C | [2] |
| Boiling Point | Decomposes before boiling | [3] |
| pKa | 4.41 | [4] |
| logP (calculated) | 2.4 | [5] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol. | [4] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.[6][7][8][9]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[9]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting. The melting point is reported as this range.[7][9]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of this compound, a carboxylic acid, can be determined by potentiometric titration.[10][11]
Methodology:
-
Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the sigmoid curve.[11]
logP Determination by Shake Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake flask method is a classical approach for its determination.[12][13]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium. The funnel is then allowed to stand undisturbed for the two phases to separate completely.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Activity and Mechanism Visualization
This compound has been investigated for various biological activities, including its role as a tyrosinase inhibitor.[14][15] Tyrosinase is a key enzyme in melanin biosynthesis. Understanding the mechanism of inhibition is crucial for the development of agents for hyperpigmentation disorders. Cinnamic acid derivatives have been shown to act as non-competitive or mixed-type inhibitors of tyrosinase.[16][17]
The following diagram illustrates the concept of non-competitive inhibition of tyrosinase by an inhibitor like this compound.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 99 1615-02-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1615-02-7 [chemicalbook.com]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Chlorocinnamic acid structure and chemical formula
An In-depth Technical Guide to 4-Chlorocinnamic Acid: Structure, Properties, and Biological Activity
This guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical properties, synthesis, and a key biological application, focusing on its role as a tyrosinase inhibitor.
Chemical Structure and Formula
This compound is an organochlorine compound derived from trans-cinnamic acid.[1] The structure consists of a phenyl ring substituted with a chlorine atom at the para (4-position) and an acrylic acid group.[1] The presence of the carbon-carbon double bond in the acrylic acid side chain allows for the existence of cis (Z) and trans (E) isomers, with the trans isomer being the more common and stable form.
The International Union of Pure and Applied Chemistry (IUPAC) name for the trans isomer is (E)-3-(4-chlorophenyl)prop-2-enoic acid .[1]
Chemical Formula: C₉H₇ClO₂[1][2]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Weight | 182.60 g/mol [2][3] |
| Appearance | White to off-white crystalline powder[1][4] |
| Melting Point | 248-250 °C[2][3] |
| Boiling Point | Decomposes before boiling / ~260.71°C (estimate)[1][2] |
| pKa | 4.41 (at 25°C)[2][4] |
| Solubility | Sparingly soluble in water.[4] Soluble in ethanol, ether, DMSO, ethyl acetate, and methanol.[1][2] |
| CAS Number | 1615-02-7[1][2][4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a key biological assay are provided below.
Synthesis of this compound
A common method for synthesizing this compound is via a condensation reaction. The following protocol is adapted from a procedure using boron tribromide.[5]
Materials:
-
4-chlorobenzaldehyde
-
Anhydrous acetic acid
-
Boron tribromide
-
Anhydrous benzene
-
20% Hydrochloric acid (HCl) solution
-
Ice
Procedure:
-
In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and a water-cooled reflux condenser, place anhydrous acetic acid (0.1089 mol).
-
Slowly add boron tribromide (0.022 mol) dissolved in anhydrous benzene (5 mL) over 30-40 minutes while stirring and cooling the flask with ice.
-
Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide gas.
-
Once gas emission ceases, add 4-chlorobenzaldehyde (0.02 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 8-10 hours.
-
After reflux, cool the mixture and pour it into 150-200 mL of water.
-
Filter the aqueous solution to remove any insoluble byproducts.
-
Treat the filtrate with a 20% HCl solution until the pH reaches 1-2 to precipitate the this compound.
-
Cool the mixture on ice for 2-3 hours to ensure complete precipitation.
-
Filter the solid product, wash with cold water (15-20 mL), and dry to yield the final product.
Purification by Recrystallization
To achieve high purity, this compound can be purified by recrystallization.[2]
Materials:
-
Crude this compound
-
Ethanol (or aqueous ethanol)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol or an aqueous ethanol mixture.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb impurities.
-
Hot-filter the solution to remove the charcoal or any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Tyrosinase Inhibition Assay
This compound is known to inhibit tyrosinase, a key enzyme in melanin synthesis.[6] The following protocol describes a spectrophotometric assay to determine its inhibitory activity.
Materials:
-
Mushroom tyrosinase (e.g., 1000 U/mL)
-
L-DOPA (1 mM)
-
This compound (test inhibitor, various concentrations)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the phosphate buffer.
-
In a 96-well microplate, add 40 µL of each inhibitor concentration (or buffer for the blank control).[7]
-
Add 50 µL of phosphate buffer and 10 µL of the tyrosinase enzyme solution to each well.[7]
-
Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[7]
-
Initiate the enzymatic reaction by adding 100 µL of the L-DOPA substrate solution to each well.[7]
-
Immediately place the plate in a microplate reader and measure the absorbance at a wavelength corresponding to dopachrome formation (typically ~475-490 nm).
-
Monitor the change in absorbance over time (e.g., for 10-20 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting percent inhibition against inhibitor concentration.
Mechanism of Action and Experimental Workflow
Tyrosinase Inhibition Mechanism
Studies on chlorocinnamic acids suggest they can act as uncompetitive inhibitors of tyrosinase.[8][9] In this model, the inhibitor does not bind to the free enzyme but rather to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This prevents the formation of the product.
Caption: Uncompetitive inhibition of tyrosinase by this compound.
Experimental Workflow for Inhibition Assay
The process for determining the inhibitory potential of a compound like this compound follows a structured workflow, from preparation to data analysis.
Caption: Experimental workflow for the tyrosinase inhibition assay.
References
- 1. This compound Manufacturer | Specialty Chemical in Bulk [cinnamic-acid.com]
- 2. This compound | 1615-02-7 [chemicalbook.com]
- 3. This compound 99 1615-02-7 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Chlorocinnamic Acid and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives have long been a subject of scientific inquiry due to their diverse and potent biological activities. Among these, 4-Chlorocinnamic acid, a halogenated derivative, and its related compounds have demonstrated significant potential across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antimicrobial and Antifungal Activity
This compound and its ester derivatives have shown notable activity against a range of microbial and fungal pathogens. The primary mechanism of antifungal action is believed to be the inhibition of the enzyme 14α-demethylase, a key player in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[1][2][3]
Quantitative Antimicrobial and Antifungal Data
The following tables summarize the minimum inhibitory concentration (MIC) values of this compound and its derivatives against various microorganisms.
| Compound | Microorganism | MIC (µM) | Reference |
| This compound | E. coli | 708 | [4] |
| This compound | B. subtilis | 708 | [4] |
| Compound | Fungal Strain | MIC (µmol/mL) | Reference |
| Methoxyethyl 4-chlorocinnamate | Candida albicans | 0.13 | [1][2] |
| Perillyl 4-chlorocinnamate | Candida albicans | 0.024 | [1][2] |
| Methyl 4-chlorocinnamate | S. aureus | Active at the highest concentration tested | [1][2] |
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6][7]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound derivative) stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: The test compound is serially diluted in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis
The antifungal activity of many this compound derivatives is attributed to their ability to inhibit 14α-demethylase, a cytochrome P450 enzyme. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of 14α-demethylase by this compound derivatives disrupts ergosterol biosynthesis.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines, and proposed mechanisms of action include the induction of apoptosis and the inhibition of matrix metalloproteinases (MMPs).
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for a synthesized this compound derivative against a human lung cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]- 3-(4-chlorophenyl)prop-2-enamide | A-549 (Lung Cancer) | Potent, submicromolar activity | [6] |
| Compound 5 (a cinnamic acid derivative) | A-549 (Lung Cancer) | 10.36 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][9]
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A-549)
-
96-well plates
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals that have formed in metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathway: Induction of Apoptosis and MMP-9 Inhibition
Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells.[3][10][11] Furthermore, molecular docking studies suggest that these compounds can inhibit Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[12][13][14][15]
Caption: Proposed anticancer mechanisms of this compound derivatives.
Enzyme Inhibition
Beyond their antimicrobial and anticancer effects, this compound and its derivatives have been investigated as inhibitors of other enzymes, such as mushroom tyrosinase.
Quantitative Enzyme Inhibition Data
The following table shows the IC50 values of this compound for the inhibition of mushroom tyrosinase activities.
| Compound | Enzyme Activity | IC50 (mM) | Reference |
| This compound | Monophenolase | 0.477 | [10] |
| This compound | Diphenolase | 0.229 | [10] |
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[2][16][17][18][19]
Objective: To determine the inhibitory effect of a compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase solution
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, mushroom tyrosinase solution, and the test compound at various concentrations.
-
Pre-incubation: The plate is pre-incubated for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-DOPA, to all wells.
-
Absorbance Measurement: The formation of dopachrome, the product of the reaction, is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is then calculated.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with their potential as enzyme inhibitors, makes them attractive candidates for further drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the development of novel and effective therapeutic agents.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. goldbio.com [goldbio.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genominfo.org [genominfo.org]
- 14. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tyrosinase inhibition assay [bio-protocol.org]
- 17. ijsr.in [ijsr.in]
- 18. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 19. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide to the Differences Between trans-4-Chlorocinnamic Acid and cis-4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest in the fields of chemistry, biology, and pharmacology due to their diverse biological activities. Among these, the halogenated forms, such as 4-Chlorocinnamic acid, exist as geometric isomers, trans and cis, which can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of trans-4-Chlorocinnamic acid and cis-4-Chlorocinnamic acid, offering insights into their structural differences, physicochemical properties, biological activities, and relevant experimental protocols. This information is intended to support researchers, scientists, and drug development professionals in their endeavors to understand and utilize these compounds.
Structural Differences
The core difference between trans-4-Chlorocinnamic acid and cis-4-Chlorocinnamic acid lies in the spatial arrangement of the substituents around the carbon-carbon double bond of the acrylic acid side chain.
-
trans-4-Chlorocinnamic acid: In the trans isomer, the phenyl group and the carboxylic acid group are on opposite sides of the double bond. This arrangement results in a more linear and sterically stable conformation.
-
cis-4-Chlorocinnamic acid: In the cis isomer, the phenyl group and the carboxylic acid group are on the same side of the double bond. This leads to a bent molecular shape and increased steric hindrance, making it the thermodynamically less stable isomer.
Physicochemical Properties
The geometric isomerism of this compound significantly influences its physical and chemical properties. The more stable trans isomer is more commonly available and better characterized experimentally. Data for the cis isomer is less readily available and often relies on computational predictions.
Table 1: Comparison of Physicochemical Properties
| Property | trans-4-Chlorocinnamic Acid | cis-4-Chlorocinnamic Acid |
| Molecular Formula | C₉H₇ClO₂ | C₉H₇ClO₂ |
| Molecular Weight | 182.60 g/mol | 182.60 g/mol |
| CAS Number | 1615-02-7[1] | 5676-62-0[2] |
| Appearance | White to pale cream crystals or powder[1] | Solid (predicted) |
| Melting Point | 246-252 °C[1] | Not experimentally determined |
| Boiling Point | Decomposes before boiling | Not experimentally determined |
| Solubility in Water | Slightly soluble | Not experimentally determined |
| Solubility in Organic Solvents | Soluble in ethanol, ether[3] | Soluble in organic solvents (predicted) |
| pKa | ~4.33 | Not experimentally determined |
| LogP | 2.4 | 2.4 (computed)[2] |
Spectroscopic Data
Spectroscopic techniques are crucial for distinguishing between the cis and trans isomers.
Table 2: Comparison of Spectroscopic Data
| Spectrum | trans-4-Chlorocinnamic Acid | cis-4-Chlorocinnamic Acid |
| ¹H NMR | Olefinic protons show a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.[4] | Olefinic protons are expected to show a smaller coupling constant (J ≈ 12 Hz) characteristic of a cis configuration. |
| ¹³C NMR | Chemical shifts have been reported in various solvents.[5] | Specific experimental data not readily available. |
| FTIR (cm⁻¹) | C=O stretch (~1680), C=C stretch (~1630), C-Cl stretch (~1010-1000).[6] | Expected to show similar characteristic peaks with potential shifts due to steric effects. |
| UV-Vis (λmax) | ~275 nm in Ethanol[3] | Expected to show a hypsochromic (blue) shift compared to the trans isomer.[7] |
Biological Activity and Potential Mechanisms of Action
While research on the specific biological activities of cis-4-Chlorocinnamic acid is limited, studies on the parent cinnamic acid and its derivatives suggest that geometric isomerism can lead to significant differences in biological function.
Antimicrobial Activity: Derivatives of trans*-4-Chlorocinnamic acid have demonstrated antimicrobial activity against various fungi and bacteria.[6][8][9] A proposed mechanism for its antifungal action is the inhibition of the enzyme 14α-demethylase, which is crucial for fungal cell membrane synthesis.[8][9]
Enzyme Inhibition: *Chlorocinnamic acids have been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis, suggesting their potential use in treating hyperpigmentation disorders.[10] The inhibitory mechanism was found to be reversible and uncompetitive.[10]
Anti-inflammatory and Anticancer Activity: *Studies on hydroxycinnamic acid derivatives have indicated their potential as anti-inflammatory and anticancer agents.[11][12] A comparative study on the non-chlorinated cis- and trans-cinnamic acids revealed that the cis isomer was more potent in inhibiting the invasive activity of human lung adenocarcinoma cells. This suggests that cis-4-Chlorocinnamic acid could potentially exhibit stronger anticancer effects than its trans counterpart.
The differences in biological activity between the isomers can be attributed to their distinct molecular shapes, which affect their ability to bind to and interact with biological targets such as enzymes and receptors.
Experimental Protocols
Synthesis of trans-4-Chlorocinnamic Acid
A common method for the synthesis of trans-4-Chlorocinnamic acid is the Perkin reaction, which involves the condensation of 4-chlorobenzaldehyde with acetic anhydride in the presence of a weak base.
Methodology:
-
Combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate in a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
After cooling, add water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure trans-4-Chlorocinnamic acid.
Synthesis of cis-4-Chlorocinnamic Acid (via Photoisomerization)
The cis isomer can be prepared by the photochemical isomerization of the more stable trans isomer.[13][14][15]
Methodology:
-
Dissolve trans-4-Chlorocinnamic acid in a suitable solvent (e.g., ethanol) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., at 254 nm) for a specified period.
-
Monitor the reaction progress using techniques like HPLC or TLC to determine the ratio of cis to trans isomers.
-
Once a desired ratio is achieved, remove the solvent under reduced pressure.
-
Separate the cis isomer from the remaining trans isomer using chromatographic techniques.
Separation of cis and trans Isomers
High-performance liquid chromatography (HPLC) is an effective method for the separation and purification of cis and trans isomers of cinnamic acid derivatives.[7]
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient elution may be necessary for optimal separation.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm or 280 nm) is suitable.
-
Injection and Elution: Dissolve the mixture of isomers in the mobile phase and inject it into the HPLC system. The two isomers will elute at different retention times, allowing for their separation and collection.
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.
Caption: A potential antifungal mechanism of this compound isomers.
Conclusion
The geometric isomerism of trans- and cis-4-Chlorocinnamic acid gives rise to distinct physicochemical properties and potentially significant differences in biological activity. The trans isomer is the more stable and well-characterized form, with demonstrated antimicrobial and enzyme-inhibitory effects. While experimental data on the cis isomer is limited, preliminary evidence from related compounds suggests it may possess enhanced biological activities, such as greater anticancer potency. Further research into the synthesis, characterization, and biological evaluation of cis-4-Chlorocinnamic acid is warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the unique properties and applications of these two isomers in drug discovery and development.
References
- 1. This compound, predominantly trans, 99% 100 g | Request for Quote [thermofisher.com]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1615-02-7 [chemicalbook.com]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlasofscience.org [atlasofscience.org]
- 12. mdpi.com [mdpi.com]
- 13. A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Organochlorine Classification of 4-Chlorocinnamic Acid
This technical guide provides a comprehensive overview of this compound, focusing on its classification as an organochlorine compound. It includes key physicochemical data, detailed experimental protocols, and visual representations of its classification and synthetic pathway.
Classification of this compound
This compound is categorized as an organochlorine compound.[1][2] This classification is based on its molecular structure, which features a chlorine atom covalently bonded to a carbon atom within an organic framework. Specifically, it is a derivative of trans-cinnamic acid with a chloro substituent at the 4-position of the phenyl ring.[1][2] Organochlorine compounds are a broad class of organic molecules that exhibit a wide range of physical, chemical, and biological properties, and they are utilized in numerous applications, from pharmaceuticals to industrial solvents.[3]
References
Methodological & Application
Application Note: Direct Synthesis of Cinnamic Acids Using Boron Tribromide
Introduction
Cinnamic acids and their derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries, known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties.[1][2] This application note describes a direct, one-pot synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a key reagent. This method provides a viable alternative to traditional methods like the Perkin reaction, which typically requires the use of carboxylic acid anhydrides.[1][2] The presented protocol, based on the work of Chiriac et al., offers moderate to high yields for a variety of substituted cinnamic acids.[1][3]
Reaction Principle
This synthetic approach is analogous to the classical Perkin reaction but utilizes an aliphatic carboxylic acid directly, activated by boron tribromide.[4] The reaction proceeds by heating an aromatic aldehyde and an aliphatic carboxylic acid in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine in a high-boiling solvent such as N-methyl-2-pyrolidinone (NMP).[1][3][4] It is proposed that boron tribromide reacts with the carboxylic acid in situ to form a triacyl borate intermediate. This reactive species then condenses with the aromatic aldehyde to yield the corresponding cinnamic acid after workup.[1]
Data Presentation
The following table summarizes the yields of various cinnamic acids synthesized using the boron tribromide-mediated method with different aromatic aldehydes and aliphatic carboxylic acids.
| Entry | Aromatic Aldehyde (R¹) | Aliphatic Carboxylic Acid (R²) | Cinnamic Acid Product | Yield (%) | Melting Point (°C) |
| 1 | p-Cl-C₆H₄-CHO | CH₃COOH | p-chlorocinnamic acid | 80 | 248-250 |
| 2 | m-Cl-C₆H₄-CHO | CH₃COOH | m-chlorocinnamic acid | 81 | 163-165 |
| 3 | C₆H₅-CHO | CH₃COOH | cinnamic acid | 75 | 133-134 |
| 4 | p-CH₃O-C₆H₄-CHO | CH₃COOH | p-methoxycinnamic acid | 68 | 172-173 |
| 5 | m-NO₂-C₆H₄-CHO | CH₃COOH | m-nitrocinnamic acid | 79 | 196-198 |
| 6 | m-Cl-C₆H₄-CHO | CH₃CH₂COOH | m-chloro-α-methylcinnamic acid | 71 | 111-113 |
| 7 | m-NO₂-C₆H₄-CHO | CH₃CH₂COOH | m-nitro-α-methylcinnamic acid | 74 | 160-162 |
Data sourced from Chiriac et al., Molecules 2005, 10(2), 481-487.[1]
Experimental Protocols
Materials:
-
Aromatic aldehyde
-
Aliphatic carboxylic acid (e.g., anhydrous acetic acid)
-
Boron tribromide (BBr₃)
-
Anhydrous benzene
-
4-Dimethylaminopyridine (4-DMAP)
-
Pyridine (Py)
-
N-methyl-2-pyrolidinone (NMP)
-
20% Hydrochloric acid (HCl) solution
-
Ice
Equipment:
-
100 mL three-necked Claisen flask
-
Mechanical stirrer
-
Thermometer
-
Water-cooled reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Protocol for the Synthesis of p-Chlorocinnamic Acid
This protocol is a representative example for the synthesis of cinnamic acids using this method.[1]
-
Preparation of Triacetyl Borate Intermediate:
-
In a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous acetic acid (6.3 mL, 0.1089 mole).
-
Cool the flask in an ice bath.
-
Slowly add a solution of boron tribromide (2.2 mL, 0.022 mole) in anhydrous benzene (5 mL) over 30-40 minutes with continuous stirring. Caution: Boron tribromide is corrosive and reacts vigorously with moisture. Handle in a fume hood with appropriate personal protective equipment.[5]
-
After the addition is complete, remove the ice bath and stir the solution at room temperature for 1 hour.
-
Heat the solution to 55-65°C and stir for 5-6 hours. Hydrogen bromide gas will be evolved during this step. Continue heating until gas evolution ceases. The resulting solution contains the triacetyl borate intermediate.[1]
-
-
Condensation Reaction:
-
To the flask containing the triacetyl borate solution, add p-chlorobenzaldehyde (3.09 g, 0.022 mole), 4-DMAP (1.34 g, 0.011 mole), pyridine (2.6 mL, 0.033 mole), and NMP (10 mL).
-
Heat the reaction mixture to reflux (approximately 180-190°C) and maintain this temperature for 8-12 hours with continuous stirring.[1]
-
-
Workup and Purification:
-
After the reflux period, allow the reaction mixture to cool to 80-100°C.
-
Pour the cooled mixture into a beaker containing 100-150 mL of water and stir.
-
Filter the resulting solution to remove any insoluble byproducts.
-
Treat the filtrate with a 20% HCl solution until the pH reaches 1-2. This will cause the p-chlorocinnamic acid to precipitate.
-
Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash it with 15-20 mL of cold water.
-
Dry the purified p-chlorocinnamic acid. The expected yield is approximately 2.92 g (80%).[1]
-
The product can be further purified by recrystallization from water.[1]
-
Visualizations
Experimental Workflow
References
- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 2. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach in cinnamic acid synthesis: direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of Crude 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 4-Chlorocinnamic acid. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in selecting and implementing the most suitable purification strategy to achieve the desired purity and yield of this compound for their specific applications.
Introduction
This compound is a substituted cinnamic acid derivative with applications in various fields, including pharmaceuticals, agrochemicals, and as a precursor in organic synthesis. The purity of this compound is critical for its intended use, particularly in drug development where impurities can affect biological activity and safety. Crude this compound, obtained from synthesis, often contains unreacted starting materials, by-products, and other contaminants. This document outlines three common and effective purification methods: recrystallization, acid-base extraction, and column chromatography.
Comparison of Purification Methods
The choice of purification method depends on factors such as the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. The following table summarizes the key quantitative aspects of each method.
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Cost | Key Advantages | Key Disadvantages |
| Recrystallization | 98-99.5% | 70-90% | Moderate to High | Low | Simple, cost-effective, scalable. | Dependent on solubility profile, potential for product loss in mother liquor. |
| Acid-Base Extraction | 95-98% | 85-95% | High | Low to Moderate | Excellent for removing neutral and basic impurities, high capacity. | May not remove acidic impurities, requires use of acids and bases. |
| Column Chromatography | >99.5% | 50-80% | Low to Moderate | High | High resolution, capable of separating closely related impurities. | Time-consuming, requires significant solvent volumes, less scalable. |
Experimental Protocols
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. For this compound, an ethanol-water mixture is a suitable solvent system.
Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (the melting point of this compound is approximately 248-250 °C) to a constant weight.
-
Analysis: Determine the yield and assess the purity of the recrystallized product by measuring its melting point and using an analytical technique such as High-Performance Liquid Chromatography (HPLC).
Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group in this compound to separate it from neutral and basic impurities. The acidic compound is converted to its water-soluble salt, which is then extracted into an aqueous phase.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.
-
Basification: Add a sufficient amount of a weak base solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. This converts the this compound into its sodium salt, which is soluble in the aqueous layer.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing neutral impurities, and the bottom layer will be the aqueous phase containing the sodium 4-chlorocinnamate.
-
Extraction: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Wash (Optional): The combined aqueous extracts can be washed with a small amount of fresh organic solvent to remove any entrained neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2). This will precipitate the purified this compound.
-
Isolation and Washing: Collect the precipitate by vacuum filtration, wash the solid with cold deionized water to remove any inorganic salts, and then with a small amount of cold organic solvent to aid in drying.
-
Drying: Dry the purified product under vacuum.
-
Analysis: Characterize the final product for yield and purity.
Column Chromatography
Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a silica gel stationary phase and a hexane/ethyl acetate mobile phase are commonly employed.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified solid.
-
Drying: Dry the purified product under vacuum.
-
Analysis: Determine the yield and assess the purity of the final product.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Application Note: Recrystallization of 4-Chlorocinnamic Acid from Aqueous Ethanol
AN-CHEM-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 4-Chlorocinnamic acid via recrystallization from a mixed solvent system of ethanol and water. The document outlines the principles of the technique, a step-by-step experimental procedure, and methods for data collection and analysis. Visual aids in the form of workflow diagrams are included to ensure clarity and reproducibility.
Introduction
This compound is an organochlorine compound derived from trans-cinnamic acid.[1] It serves as a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[2][3] Given its role in these applications, achieving high purity is critical. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For this compound, an aqueous ethanol mixture is an effective solvent system, as the compound exhibits good solubility in hot ethanol and poor solubility in cold water.[3] This protocol details the procedure for its purification using this method.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling the compound and for monitoring the purification process, for instance, by measuring the melting point of the final product.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClO₂ | [2] |
| Molecular Weight | 182.60 g/mol | |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 248-250 °C | [1][3] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [3] |
| IUPAC Name | (E)-3-(4-chlorophenyl)prop-2-enoic acid |
Principle of Mixed-Solvent Recrystallization
The success of this technique hinges on identifying a pair of miscible solvents with opposing solubility characteristics for the solute.
-
Solvent 1 (Good Solvent): The solute (this compound) is highly soluble, even at lower temperatures. In this protocol, ethanol is the "good" solvent.
-
Solvent 2 (Poor Solvent): The solute is largely insoluble, even at elevated temperatures. Here, water serves as the "poor" solvent.
The impure solid is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the saturation point (cloud point) is reached. Upon slow cooling, the solubility of the compound decreases dramatically, forcing the formation of pure crystals while impurities remain dissolved in the mother liquor.
Experimental Protocol
This protocol is designed for the recrystallization of approximately 1-2 grams of crude this compound. Quantities should be adjusted proportionally for different starting amounts.
4.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Graduated cylinders
-
Hot plate with magnetic stirring capabilities
-
Boiling chips or magnetic stir bar
-
Pasteur pipettes
-
Buchner funnel and filtration flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
4.2. Procedure
-
Solvent Preparation: Prepare a hot water bath and a separate beaker containing the primary solvent (ethanol) with boiling chips, and heat it on the hot plate.
-
Dissolution: Place the crude this compound (e.g., 2.0 g) into a 100 mL Erlenmeyer flask with a boiling chip or stir bar. Add a minimal amount of hot ethanol (e.g., start with 8-10 mL) and bring the mixture to a gentle boil on the hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the mixture to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Inducing Saturation: While the ethanol solution is boiling, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until a faint, persistent cloudiness appears. This indicates that the solution is saturated.
-
Re-dissolution: To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol (e.g., a 1:1 ethanol/water mixture) to remove any remaining mother liquor and impurities.[4]
-
Drying: Dry the crystals thoroughly in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator.
-
Analysis: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point to assess its purity. A sharp melting point close to the literature value (248-250 °C) indicates high purity.
Data Management and Optimization
To achieve the best results, the solvent ratio should be optimized. The following table provides a template for recording experimental data to determine the ideal conditions for yield and purity.
| Trial | Mass of Crude (g) | Ethanol Volume (mL) | Water Volume (mL) | Final Ratio (EtOH:H₂O) | Mass Recovered (g) | % Recovery | Melting Point (°C) |
| 1 | 2.0 | 10 | 5 | 2:1 | |||
| 2 | 2.0 | 12 | 8 | 3:2 | |||
| 3 | 2.0 | 15 | 15 | 1:1 | |||
| 4 | 2.0 | 20 | 10 | 2:1 |
Visual Protocols
6.1. Recrystallization Workflow
The following diagram illustrates the complete workflow for the recrystallization of this compound.
Caption: Workflow for the purification of this compound.
6.2. Solubility Relationship Diagram
This diagram shows the conceptual relationship between temperature, solvent composition, and the physical state of this compound during the process.
Caption: Solubility state as a function of temperature and solvent.
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle this compound in a well-ventilated area or a fume hood.
-
Ethanol is flammable. Ensure that heating is performed using a steam bath or a heating mantle. Avoid open flames.
-
Use caution when handling hot glassware and solutions to prevent thermal burns.
References
The Versatility of 4-Chlorocinnamic Acid in Organic Synthesis: A Precursor for Bioactive Molecules
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Chlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, is emerging as a pivotal precursor in the field of organic synthesis. Its unique chemical structure, featuring a reactive carboxylic acid group, a carbon-carbon double bond, and a chlorinated phenyl ring, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Researchers, scientists, and drug development professionals are increasingly leveraging this compound to construct novel therapeutic agents, including antimicrobial, anticancer, and anticonvulsant compounds. These application notes provide an overview of the utility of this compound in synthesizing various derivatives and detail the experimental protocols for their preparation and biological evaluation.
Application Notes
This compound serves as a valuable starting material for a variety of organic transformations, leading to the generation of compounds with significant pharmacological potential.
1. Synthesis of Antimicrobial Agents:
The carboxylic acid moiety of this compound is readily functionalized to produce esters and amides. A notable application is the synthesis of a series of this compound esters that have demonstrated significant antifungal activity. These esters are synthesized through various methods, including Fischer esterification, alkyl or aryl halide esterification, Mitsunobu reaction, and Steglich esterification. The resulting compounds have been shown to be effective against a range of fungal pathogens, including strains of Candida albicans, Candida glabrata, and Candida krusei.[1] Molecular docking studies suggest that these esters may exert their antifungal effect by inhibiting the enzyme 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[2]
2. Development of Anticancer Agents:
This compound is a key building block in the synthesis of chalcones and pyrazolines, two classes of heterocyclic compounds known for their anticancer properties. Chalcones are synthesized via a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde, in this case, derived from this compound. These chalcones can then be cyclized with hydrazines to form pyrazolines.[3][4] Derivatives of this compound have shown cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).[5][6]
3. Exploration of Enzyme Inhibition and Anticonvulsant Activity:
Beyond its use in developing antimicrobial and anticancer agents, this compound and its derivatives have been investigated as enzyme inhibitors. For instance, this compound itself has been shown to inhibit mushroom tyrosinase with IC50 values of 0.477 mM (monophenolase activity) and 0.229 mM (diphenolase activity).[7] Furthermore, it has demonstrated anticonvulsant activity in animal models.[7]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis and biological activity of various derivatives of this compound.
Table 1: Synthesis of this compound Esters and Their Yields [1]
| Compound | Esterification Method | Reaction Time (h) | Yield (%) |
| Methyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |
| Ethyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |
| Propyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |
| Methoxyethyl 4-chlorocinnamate | Fischer | 3-24 | 36.0-97.6 |
| Benzyl 4-chlorocinnamate | Alkyl Halide | 24-48 | 30.6-61.6 |
| Perillyl 4-chlorocinnamate | Mitsunobu | 72 | 30.7 |
| Lauryl 4-chlorocinnamate | Steglich | 72 | 26.3 |
Table 2: Antifungal Activity of this compound Esters (MIC in μmol/mL) [1][2]
| Compound | C. albicans | C. glabrata | C. krusei | S. aureus |
| Methyl 4-chlorocinnamate | >10.18 | >10.18 | >10.18 | 5.09 |
| Methoxyethyl 4-chlorocinnamate | 0.13 | 0.26 | 0.13 | >4.34 |
| Perillyl 4-chlorocinnamate | 0.03 | 0.024 | 0.024 | >3.14 |
Table 3: Enzyme Inhibition and Anticonvulsant Activity of this compound [7]
| Activity | Target | IC50 / Effective Dose |
| Mushroom Tyrosinase Inhibition (monophenolase) | Tyrosinase | 0.477 mM |
| Mushroom Tyrosinase Inhibition (diphenolase) | Tyrosinase | 0.229 mM |
| Anticonvulsant Activity (PTZ-induced seizures) | In vivo (mice) | 100-300 mg/kg |
Experimental Protocols
Protocol 1: General Synthesis of this compound Esters via Fischer Esterification [1]
-
Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the solution.
-
Reflux the reaction mixture with stirring for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume by half under reduced pressure.
-
Add distilled water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Synthesis of this compound Amides [8]
-
Dissolve this compound (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), and stir for 1-2 hours at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Protocol 3: Synthesis of Chalcones from 4-Chlorobenzaldehyde (derived from this compound) [3]
-
In a flask, dissolve the substituted acetophenone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise to the stirred solution at room temperature.
-
Continue stirring at room temperature for several hours until the reaction is complete, as indicated by the formation of a precipitate.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 4: Synthesis of Pyrazolines from Chalcones [3][4]
-
Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Recrystallize the crude pyrazoline from a suitable solvent to obtain the pure compound.
Visualizations
Caption: Synthetic pathways from this compound to bioactive molecules.
References
- 1. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. isca.in [isca.in]
Application Notes and Protocols: 4-Chlorocinnamic Acid as a Versatile Starting Material in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorocinnamic acid, a derivative of cinnamic acid, is a readily available and versatile building block in organic synthesis.[1] Its chemical structure, featuring a carboxylic acid group, a reactive α,β-unsaturated system, and a chlorinated phenyl ring, offers multiple sites for functionalization, making it an attractive starting material for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential antimicrobial and antifungal agents, as well as its application in the multi-step synthesis of established pharmaceuticals like the antihistamine Cetirizine and analogs of the anti-allergic drug Tranilast.
Synthesis of Bioactive this compound Esters and Amides
This compound and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The ester and amide derivatives, in particular, have been shown to exhibit promising activity against various microbial strains.[2][3]
Quantitative Data for the Synthesis of 4-Chlorocinnamate Esters
The synthesis of a series of 4-chlorocinnamate esters has been reported with varying yields depending on the alcohol and the coupling method employed. The following table summarizes the reaction yields for the synthesis of various esters starting from this compound.
| Product (Ester) | Alcohol | Synthesis Method | Reaction Time (h) | Yield (%) | Reference |
| Methyl 4-chlorocinnamate | Methanol | Fischer Esterification | 24 | 85.2 | [2] |
| Ethyl 4-chlorocinnamate | Ethanol | Fischer Esterification | 24 | 88.9 | [2] |
| Propyl 4-chlorocinnamate | Propan-1-ol | Fischer Esterification | 24 | 75.4 | [2] |
| Methoxyethyl 4-chlorocinnamate | 2-Methoxyethanol | Fischer Esterification | 3 | 97.6 | [2] |
| Isopropyl 4-chlorocinnamate | Propan-2-ol | Fischer Esterification | 24 | 68.3 | [2] |
| Butyl 4-chlorocinnamate | Butan-1-ol | Fischer Esterification | 24 | 82.1 | [2] |
| Benzyl 4-chlorocinnamate | Benzyl alcohol | Alkyl Halide Esterification | 48 | 65.7 | [2] |
| 4-Nitrobenzyl 4-chlorocinnamate | 4-Nitrobenzyl bromide | Alkyl Halide Esterification | 24 | 78.9 | [2] |
| 4-Chlorobenzyl 4-chlorocinnamate | 4-Chlorobenzyl chloride | Alkyl Halide Esterification | 24 | 81.3 | [2] |
| 4-Methylbenzyl 4-chlorocinnamate | 4-Methylbenzyl chloride | Alkyl Halide Esterification | 24 | 75.6 | [2] |
| Perillyl 4-chlorocinnamate | Perillyl alcohol | Mitsunobu Reaction | 72 | 26.3 | [2] |
| Lauryl 4-chlorocinnamate | Lauryl alcohol | Steglich Esterification | 72 | 45.8 | [2] |
Experimental Protocols for Ester Synthesis
Workflow for Fischer Esterification
Caption: Workflow for the synthesis of 4-chlorocinnamate esters via Fischer esterification.
To a solution of this compound (0.547 mmol) in the corresponding alcohol (20 mL), concentrated sulfuric acid (0.2 mL) is slowly added. The reaction mixture is refluxed with magnetic stirring for 3-24 hours and monitored by thin-layer chromatography (TLC). After completion, the solvent is partially evaporated under reduced pressure. Distilled water (15 mL) is added, and the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the ester.[2]
Workflow for Alkyl Halide Esterification
Caption: Workflow for the synthesis of 4-chlorocinnamate esters via alkyl halide esterification.
This compound (0.547 mmol) is dissolved in anhydrous acetone (14 mL). Triethylamine (2.188 mmol) and the appropriate halide (0.563 mmol) are added. The mixture is refluxed with magnetic stirring for 24-48 hours, with the reaction progress monitored by TLC. After completion, the solvent is partially evaporated. The product is then extracted from distilled water (15 mL) with dichloromethane (3 x 10 mL). The combined organic phases are dried and concentrated to afford the desired ester.[2]
This compound (0.547 mmol) and perillyl alcohol (0.547 mmol) are dissolved in tetrahydrofuran (THF, 2 mL) and stirred at 0°C for 30 minutes. Diisopropyl azodicarboxylate (0.55 mmol) and triphenylphosphine (0.547 mmol) are then added, and the reaction is stirred at room temperature for 72 hours, monitored by TLC. The solvent is partially evaporated, and the product is extracted with distilled water (10 mL) and ethyl acetate (3 x 10 mL). The combined organic layers are dried and concentrated to yield the product.[2]
This compound (0.547 mmol), 4-(dimethylamino)pyridine (DMAP, 0.0547 mmol), and lauryl alcohol (1.095 mmol) are dissolved in dichloromethane (4 mL). A solution of dicyclohexylcarbodiimide (DCC, 0.602 mmol) in dichloromethane (6 mL) is added dropwise. The reaction is stirred at room temperature for 72 hours and monitored by TLC. After filtration to remove the dicyclohexylurea byproduct, the product is extracted with distilled water (10 mL) and dichloromethane (3 x 10 mL). The combined organic phase is dried and concentrated to give the final ester.[2]
Multi-Step Synthesis of Pharmaceuticals
This compound serves as a valuable precursor for the synthesis of more complex pharmaceutical molecules. The following sections outline the synthetic pathways for Cetirizine and a Tranilast analog.
Proposed Synthesis of Cetirizine
Cetirizine is a second-generation antihistamine.[2] A common industrial synthesis starts from 4-chlorobenzophenone.[4] Here, we propose a multi-step synthesis of Cetirizine starting from this compound.
Proposed Synthetic Pathway to Cetirizine
Caption: Proposed multi-step synthesis of Cetirizine starting from this compound.
The double bond of this compound can be cleaved to yield 4-chlorobenzaldehyde. Ozonolysis followed by a reductive work-up is a standard method for this transformation.[5]
-
Protocol: this compound is dissolved in a suitable solvent (e.g., dichloromethane/methanol) and cooled to -78°C. Ozone gas is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen or oxygen, and a reducing agent (e.g., dimethyl sulfide or zinc dust) is added to work up the ozonide intermediate, yielding 4-chlorobenzaldehyde.
The resulting 4-chlorobenzaldehyde can then be converted to 4-chlorobenzophenone, a key intermediate in many reported Cetirizine syntheses.[4] From 4-chlorobenzophenone, the synthesis proceeds through reduction, chlorination, and sequential alkylations of piperazine to yield Cetirizine.[2]
Proposed Synthesis of a Tranilast Analog
Tranilast is an anti-allergic drug, and its analogs are of interest for their potential therapeutic benefits.[6][7] A straightforward approach to synthesize a Tranilast analog from this compound involves the amidation with anthranilic acid.
Proposed Synthesis of N-(4-chlorocinnamoyl)anthranilic acid
Caption: Proposed synthesis of a Tranilast analog from this compound.
-
Step 1: Formation of 4-Chlorocinnamoyl Chloride: this compound is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane or toluene, to form the corresponding acid chloride. The reaction is usually carried out at reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Step 2: Amidation with Anthranilic Acid: The crude 4-chlorocinnamoyl chloride is dissolved in a suitable solvent (e.g., THF or dichloromethane) and added dropwise to a cooled solution of anthranilic acid and a base (e.g., pyridine or triethylamine) in the same solvent. The reaction mixture is stirred until completion (monitored by TLC), followed by an aqueous work-up and purification (e.g., recrystallization or column chromatography) to yield the desired N-(4-chlorocinnamoyl)anthranilic acid.
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of a diverse array of compounds with potential pharmaceutical applications. The protocols outlined in this document for the synthesis of bioactive esters and amides, along with the proposed synthetic pathways for Cetirizine and a Tranilast analog, highlight its utility for researchers in drug discovery and development. The straightforward functionalization of this compound allows for the generation of compound libraries for screening and the development of efficient routes to valuable active pharmaceutical ingredients.
References
- 1. Page loading... [guidechem.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. What is 4-Chlorobenzoyl chloride?_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Production of tranilast [N-(3',4'-dimethoxycinnamoyl)-anthranilic acid] and its analogs in yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
Application Notes and Protocols for Antimicrobial Assays of 4-Chlorocinnamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antimicrobial activity of 4-Chlorocinnamic acid esters. The methodologies outlined are based on established microdilution techniques for assessing Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of various this compound esters against selected fungal and bacterial strains. Data is compiled from studies on a series of twelve synthesized esters.[1][2][3][4]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Esters
| Compound ID | Ester Substituent | C. albicans (ATCC 90028) MIC (µmol/mL) | C. glabrata (ATCC 90030) MIC (µmol/mL) | C. krusei (ATCC 34125) MIC (µmol/mL) | C. guilliermondii (ATCC 22017) MIC (µmol/mL) | S. aureus (ATCC 25925) MIC (µmol/mL) | P. aeruginosa (ATCC 8027) MIC (µmol/mL) |
| 1 | Methyl | 5.09 | 5.09 | >5.09 | >5.09 | 5.09 | >5.09 |
| 2 | Ethyl | 4.75 | 4.75 | 4.75 | >4.75 | >4.75 | >4.75 |
| 3 | Propyl | >4.45 | >4.45 | >4.45 | >4.45 | >4.45 | >4.45 |
| 4 | Methoxyethyl | 0.13 | 0.26 | 0.13 | 0.13 | >4.14 | >4.14 |
| 5 | Isopropyl | >4.45 | 4.45 | >4.45 | >4.45 | >4.45 | >4.45 |
| 6 | Butyl | 4.18 | 4.18 | 4.18 | >4.18 | >4.18 | >4.18 |
| 7 | Isobutyl | >4.18 | 4.18 | >4.18 | >4.18 | >4.18 | >4.18 |
| 8 | Decyl | 3.10 | 3.10 | 3.10 | 1.55 | >3.10 | >3.10 |
| 9 | 4'-Chlorobenzyl | >2.95 | >2.95 | >2.95 | >2.95 | >2.95 | >2.95 |
| 10 | 4'-Methoxybenzyl | >3.18 | >3.18 | >3.18 | >3.18 | >3.18 | >3.18 |
| 11 | Perillyl | 1.58 | 0.024 | 0.024 | 0.024 | >3.16 | >3.16 |
| 12 | 2-Phenoxyethyl | 3.67 | 3.67 | >3.67 | >3.67 | >3.67 | >3.67 |
Data extracted from Silva et al. (2019).[1][2][3][4] Note: ">" indicates no activity at the highest concentration tested.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[3][5]
Materials:
-
This compound esters
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium (e.g., RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Sterile pipette tips and tubes
-
Incubator
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound ester at a concentration of 10 mg/mL in 25% DMSO in sterile distilled water.[3]
-
Further dilutions are made from this stock solution.
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight in a suitable broth medium.
-
Dilute the overnight culture in fresh broth to achieve a concentration between 1 x 10^5 and 1 x 10^6 Colony Forming Units (CFU)/mL.[6][7] The turbidity of the inoculum suspension should be standardized (e.g., to a specific optical density at 600 nm).[5]
-
-
Microdilution Assay:
-
Dispense 100 µL of the appropriate culture medium into all wells of a 96-well plate, with the exception of the first and second columns which receive 150 µL.[3]
-
Add the test compound solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Inoculate each well (except for sterility controls) with an equal volume of the standardized microbial suspension.
-
Include a growth control (medium and inoculum without the test compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[6]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC test.[8]
Procedure:
-
Subculturing from MIC Plate:
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC:
Visualizations
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for MIC and MBC determination.
Proposed Antifungal Mechanism of Action
Molecular docking studies suggest that this compound esters may act by inhibiting the fungal enzyme 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2][4] Ergosterol is an essential component of the fungal cell membrane.
Caption: Proposed inhibition of fungal 14α-demethylase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Methodology for Enzyme Inhibition Assays with 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the inhibitory effects of 4-Chlorocinnamic acid on key enzymes relevant to various physiological and pathological processes. The methodologies outlined below are intended to guide researchers in setting up and conducting robust enzyme inhibition assays.
Introduction
This compound, a derivative of cinnamic acid, has garnered interest for its potential biological activities, including its role as an enzyme inhibitor. Cinnamic acid and its derivatives are known to interact with various enzymes, modulating their catalytic activity. This document focuses on the methodologies for evaluating the inhibitory potential of this compound against three key enzymes: Tyrosinase, Xanthine Oxidase, and α-Glucosidase.
-
Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for agents addressing hyperpigmentation.
-
Xanthine Oxidase: A crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Its inhibition is a key strategy in the management of hyperuricemia and gout.
-
α-Glucosidase: An enzyme located in the brush border of the small intestine that is involved in the digestion of carbohydrates. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.
Quantitative Data Summary
| Enzyme | Inhibitor | Substrate | IC50 | Inhibition Type | Ki | Reference |
| Tyrosinase | 2-Chlorocinnamic acid | L-DOPA | 0.765 mM | Uncompetitive | 0.348 mM | [1] |
| 2,4-Dichlorocinnamic acid | L-DOPA | 0.295 mM | Uncompetitive | 0.159 mM | [1] | |
| Xanthine Oxidase | 4-Nitrocinnamic acid | Xanthine | 23.02 ± 0.12 µmol/L | Noncompetitive | Not Reported | [2] |
| Caffeic acid | Xanthine | 214.00 ± 5.00 µM | Competitive | 47.83 mM | [3] | |
| α-Glucosidase | Caffeic acid | Maltose | 0.74 ± 0.01 mM | Mixed | Not Reported | |
| Ferulic acid | Maltose | 0.79 ± 0.04 mM | Mixed | Not Reported |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted for the spectrophotometric determination of tyrosinase activity using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
Phosphate buffer
-
A specific volume of the this compound solution (to achieve a range of final concentrations).
-
Tyrosinase solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the L-DOPA solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) in kinetic mode for a set duration (e.g., 20-60 minutes) at a controlled temperature. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For kinetic analysis (e.g., Lineweaver-Burk plot), vary the substrate concentration while keeping the inhibitor concentration constant to determine the type of inhibition and the inhibition constant (Ki).
-
Xanthine Oxidase Inhibition Assay
This protocol describes a spectrophotometric method to measure the inhibition of xanthine oxidase activity.
Materials and Reagents:
-
Xanthine Oxidase (EC 1.17.3.2)
-
This compound
-
Xanthine
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of xanthine in the buffer (may require a small amount of NaOH to dissolve).
-
-
Assay Mixture:
-
In a microplate well or cuvette, combine:
-
Phosphate buffer
-
A specific volume of the this compound solution (to achieve various final concentrations).
-
-
-
Pre-incubation:
-
Add the xanthine oxidase solution to the mixture and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 10-15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine solution to initiate the reaction.
-
-
Measurement:
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for a set period.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC50 value.
-
Perform kinetic studies by varying the xanthine concentration to determine the mode of inhibition and the Ki value.
-
α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory effect on α-glucosidase.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
Phosphate buffer
-
A specific volume of the this compound solution (for a range of final concentrations).
-
α-Glucosidase solution.
-
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Add the pNPG solution to each well to start the reaction.
-
Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of this compound.
-
Determine the IC50 value.
-
Conduct kinetic analysis by varying the pNPG concentration to elucidate the inhibition mechanism and calculate the Ki value.
-
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the pathways in which the target enzymes are involved.
References
Application Notes and Protocols: Computational Molecular Docking Studies of 4-Chlorocinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting computational molecular docking studies on 4-Chlorocinnamic acid derivatives. The focus is on two prominent drug targets: 14α-demethylase, a key enzyme in fungal pathogens, and Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases.
Introduction
This compound and its derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer properties.[1] Computational molecular docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein.[2] This approach is instrumental in rational drug design, enabling the screening of virtual libraries of compounds and providing insights into structure-activity relationships before undertaking expensive and time-consuming laboratory synthesis and testing.[3]
This document outlines the protocols for performing molecular docking of this compound derivatives against Candida albicans 14α-demethylase and human MMP-9, presenting relevant quantitative data and visualization workflows to guide researchers in this field.
Data Presentation: Docking Results
The following tables summarize the quantitative data from molecular docking studies of this compound derivatives and other related cinnamic acid derivatives against their respective protein targets.
Table 1: Docking Scores of this compound Esters against Candida albicans 14α-Demethylase
| Compound ID | Derivative Substituent | PLANTS Score | MolDock Score | Rerank Score |
| 1 | Methyl | -72.37 | -97.31 | -70.18 |
| 2 | Ethyl | -74.78 | -101.99 | -73.35 |
| 3 | Propyl | -77.10 | -107.03 | -76.84 |
| 4 | Methoxyethyl | -78.68 | -108.88 | -76.33 |
| 5 | Phenyl | -84.79 | -124.78 | -83.50 |
| 6 | 4-Methylphenyl | -86.55 | -129.58 | -85.91 |
| 7 | 4-Methoxyphenyl | -87.12 | -130.64 | -86.29 |
| 8 | 4-Chlorophenyl | -87.96 | -132.89 | -88.08 |
| 9 | 4-Nitrophenyl | -88.74 | -135.91 | -90.26 |
| 10 | Benzyl | -81.79 | -118.01 | -79.35 |
| 11 | Perillyl | -88.58 | -134.40 | -85.73 |
| 12 | Dihydro-β-ionyl | -91.23 | -142.17 | -89.43 |
Data sourced from a study on the antimicrobial activity of this compound derivatives, which suggested the esters may act as inhibitors of 14α-demethylase.[1]
Table 2: Binding Energies and Inhibition Constants of Cinnamic Acid Derivatives against MMP-9
| Ligand Name | Binding Energy (ΔG) (kcal/mol) | Inhibition Constant (Ki) |
| Cynarin | -14.68 | 17.37 pM |
| Chlorogenic acid | -12.62 | 557.56 pM |
| Rosmarinic acid | -11.85 | 2.06 nM |
| Caffeic acid phenethyl ester | -8.61 | 486.30 nM |
| Caffeic acid 3-glucoside | -8.14 | 1.09 µM |
| N-p-Coumaroyltyramine | -8.06 | 1.24 µM |
| Caffeic acid | -6.92 | 8.42 µM |
| Cinnamic acid | -6.90 | 8.76 µM |
| Sinapinic acid | -6.68 | 12.66 µM |
| o-Coumaric acid | -6.44 | 18.96 µM |
| Ferulic acid | -6.33 | 22.88 µM |
| p-Coumaric acid | -5.72 | 64.31 µM |
| MMP-9 Inhibitor I (Control) | -8.18 | 1.02 µM |
| H27 (Control) | -7.79 | 1.94 µM |
Data from a computational study evaluating the binding affinity of herbal cinnamic acid derivatives to the MMP-9 active site.[2][4][5]
Experimental Protocols
This section provides detailed methodologies for the molecular docking of this compound derivatives against 14α-demethylase and MMP-9.
Protocol 1: Molecular Docking of this compound Derivatives with Candida albicans 14α-Demethylase
1. Software and Tools:
-
Ligand Preparation: ChemDraw, Avogadro
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Molecular Docking: Molegro Virtual Docker (MVD) or similar software (e.g., AutoDock Vina, GOLD)
-
Visualization: PyMOL, Discovery Studio Visualizer
2. Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using ChemDraw.
-
Convert the 2D structures to 3D structures and perform initial energy minimization using Avogadro or a similar molecular editor.
-
Save the optimized ligand structures in a suitable format (e.g., .mol2 or .pdb).
3. Protein Preparation:
-
Download the crystal structure of Candida albicans sterol 14α-demethylase (CYP51) from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 5FSA.[6]
-
Load the PDB file into UCSF Chimera or AutoDock Tools.
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein structure in .pdbqt format for docking.
4. Molecular Docking (using Molegro Virtual Docker):
-
Import the prepared protein and ligand files into the MVD workspace.
-
Define the binding site (cavity) of the protein. This can be done by specifying the coordinates of the co-crystallized ligand or by using the cavity detection algorithm within MVD.
-
Set the docking parameters. The MolDock Simplex evolution algorithm is a common choice.
-
Run the docking simulation. MVD will generate multiple poses for each ligand and calculate docking scores.
-
Analyze the results based on the scoring functions (e.g., MolDock Score, Rerank Score, PLANTS Score) to identify the best binding poses.
5. Post-Docking Analysis and Visualization:
-
Visualize the docked poses with the lowest energy scores using PyMOL or Discovery Studio Visualizer.
-
Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Generate high-quality images of the ligand-protein complex for publication and further analysis.
Protocol 2: Molecular Docking of Cinnamic Acid Derivatives with MMP-9
1. Software and Tools:
-
Ligand Preparation: ChemDraw, Avogadro
-
Protein Preparation: UCSF Chimera, AutoDock Tools
-
Molecular Docking: AutoDock 4.0 or AutoDock Vina
-
Visualization: PyMOL, Discovery Studio Visualizer
2. Ligand Preparation:
-
Follow the same procedure as in Protocol 1, Step 2 to prepare the 3D structures of the cinnamic acid derivatives.
3. Protein Preparation:
-
Download the crystal structure of human MMP-9. A suitable PDB ID is 5I12, which is a C-terminally truncated structure.[7]
-
Load the PDB file into UCSF Chimera or AutoDock Tools.
-
Prepare the protein by removing the co-crystallized inhibitor (e.g., H27), water molecules, and non-essential ions.[7]
-
Add polar hydrogens and compute Gasteiger charges for the protein atoms.
-
Save the prepared protein in .pdbqt format.
4. Molecular Docking (using AutoDock Vina):
-
Grid Box Generation: Define the search space for docking by creating a grid box that encompasses the active site of MMP-9. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box parameters (center and size), and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the prepared configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
5. Post-Docking Analysis and Visualization:
-
Analyze the output file to identify the pose with the best (most negative) binding affinity.
-
Use PyMOL or Discovery Studio Visualizer to visualize the best docked pose within the MMP-9 active site.
-
Examine the key interactions, paying close attention to interactions with the catalytic zinc ion and residues in the S1' specificity pocket.
-
Calculate the inhibition constant (Ki) from the binding energy (ΔG) using the formula: Ki = exp(ΔG / (R * T)), where R is the gas constant and T is the temperature in Kelvin.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the workflows and signaling pathways relevant to the computational molecular docking of this compound derivatives.
Caption: General workflow for computational molecular docking studies.
Caption: Simplified pathway of MMP-9 inhibition by a ligand.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
References
- 1. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genominfo.org [genominfo.org]
- 6. atenaeditora.com.br [atenaeditora.com.br]
- 7. mdpi.com [mdpi.com]
Application Note: Monitoring the Photodimerization of 4-Chlorocinnamic Acid Using Solid-State NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photodimerization of cinnamic acids and their derivatives in the solid state is a classic example of a topochemical reaction, where the crystal packing of the monomer dictates the stereochemistry of the resulting cyclobutane photodimer. This process is of significant interest in materials science and drug development, as it can lead to changes in physical properties such as solubility, stability, and bioavailability. 4-Chlorocinnamic acid (4Cl-CA) undergoes an irreversible [2+2] photodimerization upon exposure to UV radiation, forming a dichlorinated truxillic acid derivative. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of this reaction, providing detailed molecular-level information on the structural changes occurring within the solid material. This application note provides a detailed protocol for the analysis of this compound photodimerization using ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) solid-state NMR.
Signaling Pathway and Logical Relationships
The photodimerization of this compound is a direct consequence of the molecular arrangement in the crystal lattice, which facilitates a [2+2] cycloaddition upon photoexcitation. This process can be monitored over time using ssNMR to quantify the conversion from monomer to dimer.
Caption: Photodimerization of this compound.
Experimental Workflow
The following diagram outlines the key steps for preparing and analyzing the photodimerization of this compound using solid-state NMR.
Caption: Solid-state NMR workflow for this compound analysis.
Quantitative Data Summary
The photodimerization of this compound can be quantitatively monitored by observing the changes in the ¹³C solid-state NMR spectrum. The disappearance of the vinyl carbon signals of the monomer and the appearance of the cyclobutane ring carbon signals of the dimer are key indicators of the reaction progress.
| Carbon Atom | This compound (Monomer) ¹³C Chemical Shift (ppm) | 4,4'-Dichloro-α-truxillic Acid (Dimer) ¹³C Chemical Shift (ppm) (Estimated) |
| Carboxyl (C=O) | 172.5 | ~175 |
| Cα (vinyl) | 119.5 | - |
| Cβ (vinyl) | 143.0 | - |
| C1 (ipso-aryl) | 133.2 | ~138 |
| C2/C6 (ortho-aryl) | 129.5 | ~130 |
| C3/C5 (meta-aryl) | 129.5 | ~129 |
| C4 (para-aryl, C-Cl) | 136.5 | ~135 |
| Cyclobutane (methine) | - | ~40-50 |
Note: Dimer chemical shifts are estimated from spectral data presented in literature as explicit values were not provided. The broad nature of the dimer signals reflects a degree of disorder in the solid state.
Experimental Protocols
The following protocols are based on methodologies reported for the solid-state NMR analysis of cinnamic acid derivatives.
Sample Preparation and Photoreaction
-
Crystallization: Recrystallize commercially available this compound from a suitable solvent (e.g., ethanol) to obtain a consistent crystalline form.
-
UV Irradiation:
-
Place a thin layer of the crystalline this compound powder in a shallow dish.
-
Irradiate the sample with a UV lamp (e.g., a mercury lamp with a principal wavelength of 365 nm) at a fixed distance.
-
To monitor the kinetics of the reaction, create a series of samples with varying irradiation times (e.g., 0, 10, 30, 60, 120 minutes).
-
Ensure uniform irradiation by gently mixing the powder at regular intervals if possible, or by using a thin, uniform sample layer.
-
Solid-State NMR Data Acquisition
-
Spectrometer: A solid-state NMR spectrometer operating at a magnetic field strength of, for example, 9.4 T (¹H frequency of 400 MHz) is suitable for this analysis.
-
Probe: A double-resonance 4 mm Magic-Angle Spinning (MAS) probe is recommended.
-
Sample Packing: Carefully pack the irradiated this compound powder into a 4 mm zirconia MAS rotor.
-
¹³C CPMAS Experiment Parameters:
-
Magic-Angle Spinning (MAS) Rate: 8 kHz.
-
Cross-Polarization (CP) Contact Time: 2 ms.
-
¹H Radiofrequency (RF) Field Strength: 83 kHz for π/2 pulses and decoupling.
-
¹³C RF Field Strength: Ramped during CP, for instance from 58 to 77 kHz for the ¹H channel and a constant 40.5 kHz for the ¹³C channel.
-
Recycle Delay: A recycle delay of 5-10 seconds is typically sufficient, but should be optimized based on the ¹H T₁ relaxation time of the sample.
-
Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Chemical Shift Referencing: Use an external standard such as adamantane (downfield signal at 38.48 ppm) or glycine (carbonyl signal at 176.5 ppm) for chemical shift referencing.
-
Data Processing and Analysis
-
Software: Use standard NMR processing software (e.g., TopSpin, Mnova, VnmrJ).
-
Processing Steps:
-
Apply an exponential line broadening function (e.g., 50-100 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Apply a baseline correction to the spectrum.
-
-
Spectral Analysis:
-
Identify the characteristic peaks of the this compound monomer and its photodimer based on the chemical shifts provided in the table above.
-
The progress of the photodimerization can be quantified by integrating the intensities of the well-resolved monomer and dimer peaks. For example, the ratio of the integral of a dimer peak to the sum of the integrals of the corresponding monomer and dimer peaks can be used to calculate the percentage conversion. It is important to choose peaks that are not overlapping and have similar relaxation properties for accurate quantification.
-
Conclusion
Solid-state NMR spectroscopy is an invaluable tool for the detailed analysis of the photodimerization of this compound. The ¹³C CPMAS experiment allows for the clear differentiation between the monomer and the photodimer, enabling the monitoring of the reaction kinetics and the characterization of the final product in its native solid state. This methodology provides crucial insights for researchers in materials science and pharmaceutical development who are interested in understanding and controlling solid-state photochemical reactions.
Application Notes and Protocols for FTIR Spectroscopy of 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the characterization of 4-Chlorocinnamic acid using Fourier Transform Infrared (FTIR) spectroscopy. It includes comprehensive experimental protocols for sample preparation and data acquisition, a summary of characteristic vibrational frequencies, and a workflow diagram for the analytical process.
Introduction
This compound is a derivative of cinnamic acid and serves as a valuable building block in the synthesis of various pharmaceutical compounds and other organic materials.[1][2] Its chemical structure, comprising a carboxylic acid group, a carbon-carbon double bond, and a substituted aromatic ring, gives rise to a unique infrared spectrum that can be used for its identification and quality control. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides detailed information about the functional groups present in a molecule, making it an ideal tool for the analysis of this compound.
Data Presentation: Characteristic Vibrational Frequencies
The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the key vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100 - 2500 | O-H stretch | A broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |
| ~1685 | C=O stretch | A strong absorption corresponding to the carbonyl group of the carboxylic acid. |
| ~1630 | C=C stretch | Absorption due to the stretching of the alkene carbon-carbon double bond. |
| ~1590, ~1490 | C=C stretch (aromatic) | Bands associated with the stretching vibrations of the carbon-carbon bonds within the phenyl ring. |
| ~1420 | O-H bend | In-plane bending of the carboxylic acid hydroxyl group. |
| ~1310 | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
| ~980 | =C-H bend (out-of-plane) | Bending vibration of the hydrogen atoms attached to the alkene carbons. |
| ~830 | C-H bend (out-of-plane) | A strong band indicative of para-disubstitution on the aromatic ring. |
| ~730 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
Note: The exact positions of the peaks may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols
The quality of the FTIR spectrum is highly dependent on the sample preparation. For a solid sample like this compound, two common and effective methods are the Potassium Bromide (KBr) pellet technique and the Attenuated Total Reflectance (ATR) technique.
Protocol 1: KBr Pellet Method
This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.
Materials:
-
This compound (powder)
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared spectrophotometer
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.
-
Sample Grinding: In the agate mortar, grind approximately 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should be homogeneous.
-
Pellet Pressing: Transfer the mixture to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
Materials:
-
This compound (powder)
-
FTIR spectrometer equipped with an ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Collection: With the ATR crystal clean and uncovered, collect a background spectrum. This will account for any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum as needed.
-
-
Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent.
Mandatory Visualization
The following diagrams illustrate the logical workflow for performing FTIR spectroscopy on this compound.
Caption: Experimental workflow for FTIR analysis.
Caption: Relationship between structure and spectrum.
References
Application Notes and Protocols for Fischer Esterification of 4-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various alkyl esters of 4-chlorocinnamic acid via the Fischer esterification reaction. This information is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development in the preparation of these and structurally related compounds.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid, typically sulfuric acid.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism and is reversible.[3] To drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, and the reaction is heated to reflux.[1] this compound and its ester derivatives are of significant interest in medicinal chemistry due to their potential antimicrobial and antifungal activities. This document outlines a general protocol for the Fischer esterification of this compound with various primary and secondary alcohols and provides a summary of expected yields.
Data Presentation: Synthesis of this compound Esters
The following table summarizes the results of Fischer esterification of this compound with a selection of alcohols. All reactions were performed under reflux with sulfuric acid as the catalyst. The reaction times varied from 3 to 24 hours.
| Ester Product | Alcohol | Reaction Time (hours) | Yield (%) |
| Methyl 4-chlorocinnamate | Methanol | 3-24 | 97.6 |
| Ethyl 4-chlorocinnamate | Ethanol | 3-24 | 89.0 |
| Propyl 4-chlorocinnamate | 1-Propanol | 3-24 | 88.5 |
| Isopropyl 4-chlorocinnamate | Isopropanol | 3-24 | 91.2 |
| Butyl 4-chlorocinnamate | 1-Butanol | 3-24 | 87.4 |
| Methoxyethyl 4-chlorocinnamate | 2-Methoxyethanol | 3-24 | 36.0 |
Experimental Protocols
General Protocol for Fischer Esterification of this compound
This protocol is based on the general method described by de Oliveira et al. (2019) for the synthesis of this compound esters.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol, isopropanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for thin-layer chromatography (TLC)
-
Hexane and ethyl acetate for TLC eluent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.1 g, 0.547 mmol) in the desired alcohol (20 mL). Place a magnetic stir bar in the flask.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.2 mL) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction time can range from 3 to 24 hours, depending on the alcohol used.
-
Work-up - Solvent Evaporation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the concentrated mixture to a separatory funnel containing 15 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and then with a saturated solution of sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification (if necessary): If further purification is required, the crude product can be purified by column chromatography on silica gel.
Visualizations
Signaling Pathway of Fischer Esterification
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification of a carboxylic acid with an alcohol.
Caption: Mechanism of Fischer Esterification.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of this compound esters via Fischer esterification.
Caption: Synthesis and Purification Workflow.
References
Application Notes and Protocols for the Synthesis of 4-Chlorocinnamic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-chlorocinnamic acid esters utilizing the Steglich and Mitsunobu reactions. This document is intended to guide researchers in selecting the appropriate methodology and executing the synthesis efficiently.
Introduction
This compound and its esters are valuable compounds in medicinal chemistry and drug development, exhibiting a range of biological activities, including antimicrobial and antifungal properties. The choice of synthetic methodology for the esterification of this compound is crucial for achieving high yields and purity. This document details two powerful and widely used esterification methods: the Steglich esterification and the Mitsunobu reaction.
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][2] It is particularly advantageous for substrates that are sensitive to acidic conditions.[3]
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, making it a valuable tool in stereoselective synthesis.[6][7]
Reaction Mechanisms
To visualize the underlying chemical transformations, the following diagrams illustrate the mechanisms of the Steglich and Mitsunobu reactions.
Caption: Mechanism of the Steglich Esterification.
Caption: Mechanism of the Mitsunobu Reaction.
Data Presentation: A Comparative Analysis
The following table summarizes quantitative data for the synthesis of various this compound esters via Steglich and Mitsunobu reactions, providing a basis for comparison.
| Ester Product | Reaction | Alcohol | Coupling/Activating Agent | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Perillyl 4-chlorocinnamate | Mitsunobu | Perillyl alcohol | DIAD | PPh₃ | THF | 72 | 30.7 | [8] |
| Lauryl 4-chlorocinnamate | Steglich | Lauryl alcohol | DCC | DMAP | Dichloromethane | 72 | 26.3 | [8] |
| Cinnamyl cinnamate | Steglich | Cinnamyl alcohol | DCC | DMAP | - | - | 98 | [9] |
| Benzyl (E)-cinnamate | Steglich | Benzyl alcohol | EDC | DMAP | Acetonitrile | 0.75 | 76 | [1] |
| Various (E)-cinnamyl esters | Steglich | 1° and 2° aliphatic, benzylic, allylic alcohols, and phenols | EDC | DMAP | Acetonitrile | 0.75 | ~70 (avg) | [10][11] |
| Cinnamic acid monoglyceride | Mitsunobu | Isopropylidene glycerol | - | PPh₃/DEAD | - | - | 90 | [12] |
| Ferulic acid monoglyceride | Mitsunobu | Isopropylidene glycerol | - | PPh₃/DEAD | - | - | 81 | [12] |
| p-Coumaric acid monoglyceride | Mitsunobu | Isopropylidene glycerol | - | PPh₃/DEAD | - | - | 35 | [12] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound esters using the Steglich and Mitsunobu reactions.
Protocol 1: Steglich Esterification for Lauryl 4-Chlorocinnamate[8]
Materials:
-
This compound
-
Lauryl alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Dissolve this compound (0.1 g, 0.547 mmol), DMAP (0.00669 g, 0.0547 mmol), and lauryl alcohol (0.245 mL, 1.095 mmol) in 4 mL of dichloromethane.
-
In a separate flask, dissolve DCC (0.124 g, 0.602 mmol) in 6 mL of dichloromethane.
-
Add the DCC solution dropwise to the first solution.
-
Stir the reaction mixture at room temperature for 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Extract the filtrate with 10 mL of distilled water and dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Mitsunobu Reaction for Perillyl 4-Chlorocinnamate[8]
Materials:
-
This compound
-
Perillyl alcohol
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Ethyl acetate
Procedure:
-
Dissolve this compound (0.1 g, 0.547 mmol) and perillyl alcohol (0.09 mL, 0.547 mmol) in 2 mL of THF.
-
Cool the reaction mixture to 0°C with magnetic stirring for approximately 30 minutes.
-
Add DIAD (0.12 mL, 0.55 mmol) and PPh₃ (0.144 g, 0.547 mmol) to the cooled mixture.
-
Continue stirring at room temperature for 72 hours, monitoring the reaction by TLC.
-
Partially evaporate the solvent under reduced pressure.
-
Perform an extraction with 10 mL of distilled water and ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound esters.
Caption: General experimental workflow for ester synthesis.
Discussion: Advantages and Disadvantages
Steglich Esterification:
-
Advantages:
-
Disadvantages:
-
The dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove completely.[2]
-
The potential for a side reaction forming an N-acylurea, which is unreactive towards the alcohol, can lower the yield. DMAP helps to suppress this side reaction.[13]
-
Carbodiimides can be hazardous and require careful handling.[1]
-
Mitsunobu Reaction:
-
Advantages:
-
Disadvantages:
-
The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[15][16]
-
The nucleophile must be sufficiently acidic (pKa < 15) to be deprotonated during the reaction.[4][7]
-
The reagents (DEAD/DIAD) can be hazardous and should be handled with care.[17]
-
Conclusion
Both the Steglich and Mitsunobu reactions are effective methods for the synthesis of this compound esters. The choice between the two will depend on the specific requirements of the synthesis, such as the stereochemistry of the alcohol, the sensitivity of the substrates to reaction conditions, and the ease of purification. The provided protocols and data serve as a valuable resource for researchers to make an informed decision and to successfully synthesize the desired ester products for their drug discovery and development endeavors.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d-nb.info [d-nb.info]
- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 10. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
how to improve the yield of 4-Chlorocinnamic acid synthesis
Welcome to the technical support center for 4-Chlorocinnamic Acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include the Perkin reaction, a direct synthesis from 4-chlorobenzaldehyde and an aliphatic carboxylic acid using boron tribromide, and palladium-catalyzed reactions like the Heck reaction.[1][2][3] The choice of method often depends on available starting materials, desired yield, and scalability.
Q2: My yield is consistently low. What are the general factors I should investigate first?
A2: Low yields can often be attributed to several key factors regardless of the specific synthetic route:
-
Reagent Purity: Ensure all starting materials, especially the 4-chlorobenzaldehyde and any anhydrides or catalysts, are of high purity. Impurities can lead to unwanted side reactions.
-
Anhydrous Conditions: Many of these reactions are sensitive to moisture. For instance, the Perkin reaction requires anhydrous sodium acetate for optimal performance.[4] Ensure all glassware is thoroughly dried and solvents are anhydrous where specified.
-
Reaction Temperature: Precise temperature control is crucial. Deviations from the optimal temperature can either slow the reaction down or promote the formation of side products.[5]
-
Reaction Time: Both insufficient and excessive reaction times can lower yields. Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[6]
-
Purification Method: The final yield is highly dependent on the efficiency of the purification process. Recrystallization from ethanol or aqueous ethanol is a common and effective method for purifying this compound.[7]
Troubleshooting Guide: Perkin Reaction
The Perkin reaction is a classic method that uses an aromatic aldehyde (4-chlorobenzaldehyde), an acid anhydride (acetic anhydride), and an alkali salt (sodium acetate) to form cinnamic acids.[1][8]
Q: I'm getting a low yield (under 60%) with the Perkin reaction. How can I improve it?
A: A yield of around 80% is achievable with the Perkin reaction under optimized conditions.[9] If your yield is low, consider the following troubleshooting steps.
Troubleshooting Steps for the Perkin Reaction:
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate or Proceeds Slowly | Inactive catalyst or insufficient temperature. | Use anhydrous sodium acetate as the base catalyst.[4] Ensure the reaction temperature is maintained at the required high level (e.g., 180°C) for an adequate duration (e.g., 13 hours).[4][9] |
| Formation of Side Products | The presence of a base can lead to unwanted side reactions with the aldehyde starting material.[10] | Ensure precise stoichiometric control of reactants. Use the recommended molar ratios and avoid a large excess of the base. |
| Difficult Purification | Co-precipitation of impurities or starting materials. | After the reaction, pour the mixture into water and wash the crude product thoroughly. Dissolve the filter cake in ammonia water to separate the desired acid as its ammonium salt from non-acidic impurities. Re-precipitate the pure acid using a dilute strong acid like 3N sulfuric acid.[9] |
Experimental Protocol: Perkin Reaction
This protocol is adapted from a standard procedure reported to yield approximately 80% this compound.[9]
-
Reactant Mixing: In a suitable reaction vessel, combine 4-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
Heating: Heat the mixture to 180°C and maintain this temperature for 13 hours.
-
Quenching and Filtration: After the reaction is complete, cool the mixture slightly and pour it into a beaker of water. Filter the resulting precipitate and wash the filter cake with water.
-
Purification via Salt Formation: Dissolve the crude product in ammonia water. This will form the ammonium salt of this compound, leaving behind viscous, non-acidic impurities.
-
Precipitation: Filter the ammonium salt solution. Add 3N dilute sulfuric acid to the filtrate to re-precipitate the this compound.
-
Final Steps: Filter the purified product and dry it thoroughly. The expected melting point is in the range of 248-250°C.[2]
Perkin Reaction Workflow
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 3. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1615-02-7 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Steglich Esterification of 4-Chlorocinnamic Acid
Welcome to the technical support center for the Steglich esterification of 4-Chlorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Steglich esterification of this compound?
A1: A typical Steglich esterification involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature.[1][2][3]
Q2: I am getting a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Steglich esterification of this compound can stem from several factors:
-
Formation of N-acylurea byproduct: This is a common side reaction where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1][2] To minimize this, ensure a catalytic amount of DMAP is used, as it intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate.[1][2]
-
Sterically hindered alcohol: If you are using a bulky alcohol, the reaction rate can be significantly slower, allowing more time for the N-acylurea byproduct to form. Consider increasing the reaction time or temperature, or using a more efficient coupling agent like EDC which produces a more water-soluble urea byproduct, simplifying purification.
-
Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present after an extended period, consider increasing the equivalents of the coupling agent and DMAP.
-
Suboptimal solvent: While DCM is common, acetonitrile has been shown to be a "greener" and effective solvent, in some cases leading to high yields in shorter reaction times, particularly when using EDC.[4][5]
Q3: I am having trouble removing the dicyclohexylurea (DCU) byproduct after the reaction.
A3: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously insoluble in many common solvents, which can complicate purification. Here are some strategies for its removal:
-
Filtration: The most straightforward method is to filter the reaction mixture, as a significant portion of the DCU will precipitate out of solvents like DCM.
-
Solvent selection for precipitation: After concentrating the reaction mixture, you can redissolve the crude product in a solvent in which the desired ester is soluble but DCU is not, such as diethyl ether or cold acetone, and then filter.
-
Acidic wash: While primarily used to remove DMAP, an acidic workup can sometimes help in removing residual DCU.
-
Alternative coupling agent: Consider using EDC. Its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[6]
Q4: Can the chloro-substituent on the cinnamic acid affect the reaction?
A4: The electron-withdrawing nature of the chlorine atom at the para-position of the phenyl ring can influence the reactivity of the carboxylic acid. Generally, electron-withdrawing groups can make the carboxyl group more electrophilic and potentially increase the rate of the initial activation step with the carbodiimide. However, it may also affect the stability of intermediates. While specific studies detailing the precise impact on this compound in Steglich esterification are limited, it is a factor to consider, especially if you are comparing its reactivity to unsubstituted cinnamic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagents (DCC, DMAP).2. Insufficient reaction time.3. Sterically hindered alcohol.4. Water contamination. | 1. Use fresh or properly stored reagents.2. Monitor the reaction by TLC and extend the reaction time if necessary.3. For hindered alcohols, consider increasing the temperature to 40-60°C or using a more reactive coupling agent like EDC.[4]4. Ensure all glassware is dry and use anhydrous solvents. |
| Formation of a significant amount of white precipitate (N-acylurea) | 1. Slow reaction with the alcohol, allowing for rearrangement of the O-acylisourea intermediate.2. Insufficient DMAP. | 1. Increase the concentration of the alcohol.2. Ensure at least a catalytic amount (typically 5-10 mol%) of DMAP is used.[2] For slower reactions, stoichiometric amounts of DMAP can be beneficial. |
| Difficulty in purifying the product from DCU | 1. High solubility of DCU in the reaction solvent.2. Co-precipitation of the product with DCU. | 1. After filtration of the initial DCU precipitate, concentrate the filtrate and triturate with a solvent like cold diethyl ether to precipitate more DCU.2. Consider switching to EDC as the coupling agent for a water-soluble urea byproduct.[6] |
| Presence of unreacted starting materials after workup | 1. Insufficient equivalents of coupling agent.2. Reversible reaction. | 1. Use a slight excess of the carbodiimide (e.g., 1.1-1.5 equivalents).2. While Steglich esterification is generally considered irreversible due to the formation of the stable urea, incomplete conversion can occur. Re-subjecting the purified starting materials to the reaction conditions may be an option. |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with Lauryl Alcohol using DCC/DMAP
This protocol is adapted from a procedure for the synthesis of lauryl 4-chlorocinnamate.[7]
Materials:
-
This compound
-
Lauryl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve this compound (0.547 mmol, 1 equiv.) and lauryl alcohol (1.095 mmol, 2 equiv.) in 4 mL of anhydrous DCM.
-
Add DMAP (0.0547 mmol, 0.1 equiv.) to the solution.
-
In a separate flask, dissolve DCC (0.602 mmol, 1.1 equiv.) in 6 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the mixture of the acid, alcohol, and DMAP.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 10 mL of distilled water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
Protocol 2: Optimized "Greener" Steglich Esterification of Cinnamic Acids using EDC
This protocol is a general method that has shown high efficiency for (E)-cinnamic acid and can be adapted for this compound.[4][5]
Materials:
-
This compound
-
Alcohol (e.g., primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine this compound (1.2 equiv.), the desired alcohol (1 equiv.), EDC (1.5 equiv.), and DMAP (3 equiv.).
-
Add acetonitrile to the mixture.
-
Stir the reaction at 40-45°C for 45 minutes for primary alcohols or at room temperature for 24 hours for secondary alcohols.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Perform an acid-base extraction to remove the water-soluble urea byproduct and excess reagents.
-
Isolate the ester product, which may not require further purification.
Data Presentation
The following table summarizes reported yields for the Steglich esterification of cinnamic acid derivatives under various conditions. This data can serve as a benchmark for optimizing your own experiments.
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| This compound | Lauryl Alcohol | DCC | DMAP | DCM | 72 | RT | 26.3 | [7] |
| (E)-Cinnamic acid | Various 1° & 2° | EDC | DMAP | Acetonitrile | 0.75-24 | 40-45/RT | ~70 (avg) | [4][5] |
| (E)-4-Methoxycinnamic acid | Secondary Alcohol | DIC | DMAP | DCM | - | - | 81 | [1] |
| Cinnamic acid | Cinnamyl Alcohol | DCC | DMAP | DCM | 1.5 | RT | 98 | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Steglich esterification of this compound followed by workup and purification.
Logical Relationship of Key Reaction Components
This diagram illustrates the roles and interactions of the key components in the Steglich esterification.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
Technical Support Center: Solid-State Photoreaction of 4-Chlorocinnamic Acid
Welcome to the technical support center for the solid-state photoreaction of 4-chlorocinnamic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to this [2+2] photodimerization reaction.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SSP-001 | Low or no conversion to the photodimer. | - Incorrect crystal packing (unfavorable polymorph).- Inappropriate wavelength of UV irradiation.- Insufficient irradiation time or intensity.- Crystal size is too large, leading to poor light penetration. | - Ensure the crystallization conditions favor the photoreactive β-polymorph.- Use a UV source with an appropriate wavelength to excite the cinnamic acid molecules.- Increase the irradiation time or the intensity of the light source.- Use smaller crystals or thin films to improve light penetration.[1][2] |
| SSP-002 | Crystal shattering or cracking during irradiation. | - Internal stress accumulation due to the formation of the photodimer within the crystal lattice. | - Employ smaller crystals (nanocrystals or microribbons) which are less prone to fragmentation.[2]- Control the rate of reaction by using a lower intensity light source or intermittent irradiation. |
| SSP-003 | Formation of an amorphous solid instead of a crystalline photodimer. | - Prolonged exposure to UV irradiation after the initial photodimerization.[1][2]- The dimerization reaction is heterogeneous, leading to a loss of long-range order.[3] | - Carefully monitor the reaction progress using techniques like PXRD or solid-state NMR to stop irradiation once the crystalline photodimer is formed.- Annealing the sample post-irradiation might help in improving crystallinity, though this is highly system-dependent. |
| SSP-004 | Observed photomechanical response (e.g., twisting) is inconsistent. | - The photomechanical effect is highly dependent on the crystal's shape and size. Microribbons with submicron thicknesses are more likely to exhibit twisting.[1][2] | - To observe a photomechanical response, prepare crystalline microribbons of this compound.- For applications where this effect is undesirable, use larger, thicker crystals.[1][2] |
| SSP-005 | Reaction yields are not reproducible. | - Variation in the polymorphic form of the starting material.- Inconsistent irradiation conditions (wavelength, intensity, distance from the source).- Presence of impurities that can quench the excited state. | - Standardize the crystallization protocol to obtain a consistent polymorph.- Precisely control all parameters of the irradiation setup.- Use highly purified this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary photoreaction of this compound in the solid state?
A1: The primary photoreaction is a [2+2] photodimerization, which leads to the formation of a cyclobutane ring between two neighboring molecules.[1][2] This reaction is topochemically controlled, meaning the stereochemistry of the product is determined by the arrangement of the molecules in the crystal lattice.
Q2: Why is the polymorphic form of this compound important for the photoreaction?
A2: The photoreactivity of this compound is highly dependent on its crystal packing. Different polymorphs (α, β, and γ) exhibit different arrangements of molecules. According to Schmidt's topochemical postulates, for the [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å).[4][5] The β-polymorph of cinnamic acids generally fulfills these criteria and is photoreactive, while the α and γ forms can be less reactive or photostable.[4][6]
Q3: What analytical techniques are recommended for monitoring the reaction?
A3: Several techniques can be used to monitor the progress of the solid-state photoreaction:
-
Powder X-ray Diffraction (PXRD): To observe changes in the crystal structure and the formation of new crystalline phases or an amorphous solid.[2]
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To detect the formation of the cyclobutane ring and quantify the conversion to the photodimer.[2]
-
Optical and Electron Microscopy: To observe morphological changes in the crystals, such as twisting or shattering.[1][2]
-
Infrared (IR) and Raman Spectroscopy: To monitor the disappearance of the C=C double bond stretching vibration and the appearance of new bands corresponding to the cyclobutane product.
Q4: Can the photodimer be converted back to the monomer?
A4: The [2+2] photodimerization of this compound is generally considered an irreversible process under the same irradiation conditions.
Q5: What is the influence of crystal size on the photoreaction?
A5: Crystal size can significantly impact the reaction. Smaller crystals, such as nanocrystals and microribbons, may exhibit different photomechanical responses compared to larger crystals.[1][2] Thinner crystals are more susceptible to deformation and twisting.[1] Furthermore, smaller crystals have a larger surface-area-to-volume ratio, which can improve light penetration and potentially lead to more uniform reaction kinetics.
Experimental Protocols
Protocol 1: Crystallization of Photoreactive this compound
-
Objective: To obtain the photoreactive β-polymorph of this compound.
-
Materials: this compound, suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Procedure:
-
Dissolve this compound in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Allow the solution to cool down slowly and undisturbed at room temperature. Slow evaporation of the solvent can also be employed.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them in a vacuum desiccator.
-
Confirm the polymorphic form using PXRD or single-crystal X-ray diffraction.
-
Protocol 2: Solid-State Photodimerization
-
Objective: To induce the [2+2] photodimerization of this compound crystals.
-
Materials: Crystalline this compound, UV lamp (e.g., a high-pressure mercury lamp with appropriate filters).
-
Procedure:
-
Spread a thin layer of the crystalline powder on a glass slide or place a single crystal on the sample holder.
-
Irradiate the sample with UV light. The specific wavelength and intensity should be optimized for the setup.
-
Monitor the reaction progress periodically using one of the analytical techniques mentioned in the FAQs (e.g., PXRD or ssNMR).
-
Once the desired conversion is achieved, stop the irradiation.
-
Visualizations
References
- 1. Dependence of the solid-state photomechanical response of this compound on crystal shape and size - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Dependence of the solid-state photomechanical response of this compound on crystal shape and size - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Aspects of the photodimerization mechanism of 2,4-dichlorocinnamic acid studied by kinetic photocrystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.as.miami.edu [chemistry.as.miami.edu]
preventing amorphous solid formation during 4-Chlorocinnamic acid photodimerization
Welcome to the technical support center for the photodimerization of 4-chlorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their solid-state photodimerization experiments, with a specific focus on preventing the formation of amorphous solids.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of amorphous solid formation during the photodimerization of this compound?
A1: Prolonged exposure to UV irradiation is a primary cause of amorphous solid formation.[1][2] While the initial photoreaction leads to a new crystalline phase of the dimer, continued irradiation can disrupt the crystal lattice, resulting in an amorphous solid.[1][2]
Q2: How does the morphology of the starting this compound crystals affect the photodimerization process?
A2: Crystal morphology, including shape and size, significantly influences the photomechanical response and the outcome of the reaction.[1][2] For instance, microribbons with submicron thicknesses exhibit a twisting motion upon irradiation, which is not observed in larger crystals (5-10 microns thick).[1] This difference in mechanical response can be attributed to factors like defect densities, optical properties, and heat dissipation, which can in turn affect the crystallinity of the final product.
Q3: Can I monitor the progress of the reaction to avoid over-irradiation?
A3: Yes, the reaction can be monitored using various spectroscopic and analytical techniques. Solid-state NMR (13C CP/MAS NMR) and Powder X-ray Diffraction (PXRD) are effective for analyzing the solid sample directly.[1] For solution-state analysis after dissolving a small aliquot of the reaction mixture, 1H NMR spectroscopy can be used to track the disappearance of the vinylic protons of the monomer and the appearance of the cyclobutane protons of the dimer.
Q4: What are the expected 1H and 13C NMR chemical shifts for the this compound monomer and its photodimer?
A4: The following tables summarize the characteristic NMR shifts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| The final product is an amorphous solid instead of crystalline. | 1. Prolonged irradiation: The sample was exposed to UV light for too long, causing a loss of long-range crystalline order.[1][2] 2. Inappropriate crystal morphology: The starting material had a crystal size or shape that is prone to forming amorphous products.[1] | 1. Optimize irradiation time: Conduct a time-course study to determine the optimal irradiation period that maximizes crystalline dimer yield without inducing amorphization. Monitor the reaction progress using PXRD or solid-state NMR. 2. Control crystallization of starting material: Prepare this compound crystals of varying sizes and morphologies and evaluate their performance in the photodimerization reaction. Aim for well-defined, larger crystals (5-10 microns) which have been observed to have a different photomechanical response than submicron ribbons.[1] |
| The reaction is slow or incomplete. | 1. Poor crystal packing: The crystal structure of the this compound polymorph used may not be favorable for photodimerization (i.e., the distance between reactive double bonds is too large). 2. Insufficient light penetration: The light source may not be powerful enough, or the sample may be too thick, preventing light from reaching all the crystals. | 1. Recrystallize the starting material: Use different solvents or crystallization conditions to obtain a different polymorph that may be more photoreactive. 2. Use a higher intensity lamp: Ensure the UV lamp has the appropriate wavelength and intensity for the reaction. 3. Use a thinner sample: Prepare a thin film of the crystalline powder to ensure uniform irradiation. |
| The product is a mixture of dimer and unreacted monomer. | 1. Insufficient irradiation time: The reaction was stopped before all the monomer could be converted. 2. Photostable polymorph: A portion of the starting material may be in a photostable crystalline form. | 1. Increase irradiation time: Continue irradiation while monitoring the reaction to ensure complete conversion. Be mindful of the risk of amorphization with excessive irradiation. 2. Characterize the starting material: Use PXRD to check for the presence of multiple polymorphs in the starting this compound. |
Quantitative Data Summary
Table 1: 1H NMR Spectroscopic Data (DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 7.62 | d | Ar-H |
| 7.55 | d | =CH-COOH | |
| 6.96 | d | Ar-H | |
| 6.68 | d | Ar-CH= | |
| Photodimer | ~4.5-3.5 | m | Cyclobutane-H |
Note: The exact chemical shifts for the photodimer's cyclobutane protons can vary depending on the stereoisomer formed.
Table 2: 13C NMR Spectroscopic Data (DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 167.59 | C=O |
| 142.56 | =CH-COOH | |
| 134.87 | Ar-C (quaternary) | |
| 133.3 | Ar-C-Cl | |
| 129.9 | Ar-CH | |
| 128.98 | Ar-CH | |
| 120.22 | Ar-CH= | |
| Photodimer | ~170-175 | C=O |
| ~40-50 | Cyclobutane-CH |
Note: The photodimer will show characteristic aliphatic carbon signals for the cyclobutane ring, which are absent in the monomer.
Experimental Protocols
1. Preparation of this compound Crystals
-
Objective: To obtain crystalline this compound suitable for solid-state photodimerization.
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. For larger crystals, slower cooling is preferred.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Characterize the crystals by microscopy to assess their size and morphology, and by PXRD to confirm the crystalline phase.
-
2. Solid-State Photodimerization of this compound
-
Objective: To perform the [2+2] photodimerization of crystalline this compound while minimizing the formation of amorphous solid.
-
Procedure:
-
Place a thin, uniform layer of crystalline this compound powder between two quartz or borosilicate glass plates.
-
Irradiate the sample with a UV lamp (e.g., a high-pressure mercury lamp) with a wavelength appropriate for inducing the π to π* transition (typically in the UVA range, 320-400 nm).
-
To prevent overheating, which can affect crystallinity, use a cooling stage or a fan.
-
Monitor the reaction progress at set time intervals by taking small amounts of the sample for analysis by PXRD or solid-state NMR.
-
Stop the irradiation when the conversion to the crystalline dimer is maximized, before the onset of amorphization. This optimal time needs to be determined empirically.
-
The product can be characterized by 1H NMR and 13C NMR after dissolving in a suitable deuterated solvent (e.g., DMSO-d6).
-
Visualizations
References
safe handling procedures and personal protective equipment for 4-Chlorocinnamic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling procedures and personal protective equipment (PPE) for 4-Chlorocinnamic acid.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It can be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][4]
Hazard Identification:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[2][5] |
| Causes skin irritation | Skin corrosion/irritation (Category 2)[2][4] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[2] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3), Respiratory system[2][4] |
| Harmful to aquatic life | Short-term (acute) aquatic hazard (Category 3) |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with this compound?
A1: The primary hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2][4] It is also harmful if swallowed.[1][2][3][4]
Q2: What type of gloves should I wear when handling this compound?
A2: You should wear appropriate chemical-resistant gloves to prevent skin exposure.[2][6] Nitrile or butyl rubber gloves are generally recommended for handling acids.[6]
Q3: Is a respirator required when working with this compound?
A3: Under normal use conditions with adequate ventilation, specific respiratory protection may not be needed.[1] However, if dust is generated or ventilation is poor, a NIOSH-approved respirator (such as a dust mask type N95) should be used.
Q4: What should I do if I get this compound in my eyes?
A4: Immediately rinse your eyes cautiously with plenty of water for at least 15 minutes.[1][2][3] Remove contact lenses if present and easy to do, and continue rinsing.[1][3] Seek medical attention.[1][2]
Q5: How should I store this compound?
A5: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][7] Keep it away from oxidizing agents.[2][3]
Q6: How do I dispose of this compound waste?
A6: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3] This material is considered hazardous waste.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation after handling | Direct skin contact with the powder. | Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical advice.[1][2][3] Always wear appropriate chemical-resistant gloves. |
| Eye redness and pain | Exposure to dust or vapor. | Immediately flush eyes with water for at least 15 minutes, also under the eyelids.[1][2] Seek immediate medical attention.[1][2] Ensure proper eye protection (safety goggles) is always worn.[2][6] |
| Coughing or throat irritation | Inhalation of dust. | Move to fresh air. If you feel unwell, call a poison center or doctor.[1][2] Ensure you are working in a well-ventilated area or using a local exhaust system. If dust is unavoidable, use a respirator.[3] |
| Accidental ingestion | Contamination of hands, food, or drink. | Rinse your mouth with water.[1][2][3][4] Call a poison center or doctor if you feel unwell.[2][3] Do not eat, drink, or smoke when using this product.[1][2][3] |
Experimental Protocols: Safe Handling Workflow
This workflow outlines the critical steps for safely handling this compound in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. leelinework.com [leelinework.com]
- 7. This compound Manufacturer | Specialty Chemical in Bulk [cinnamic-acid.com]
recommended storage conditions for 4-Chlorocinnamic acid powder
This technical support center provides guidance on the recommended storage, handling, and use of 4-Chlorocinnamic acid powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a cool, dry, well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1][2] For long-term stability, storage at 2-8°C in a refrigerator is also recommended.[3] The storage area should be away from sources of heat, ignition, and direct sunlight.[1]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is a white to off-white or light yellow crystalline powder.[1][4] It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[1][4]
Q3: What are the known applications of this compound in research?
A3: this compound serves as a derivative of Cinnamic Acid and is significant in plant development.[3] It has also demonstrated potential for antimicrobial, antioxidant, anti-inflammatory, and antitumoral activities.[3]
Q4: What are the primary safety hazards associated with this compound powder?
A4: this compound may cause skin and eye irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling the powder.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Powder has clumped or changed color | Improper storage (exposure to moisture or light) | Discard the product if significant degradation is suspected. Ensure storage in a tightly sealed container in a cool, dry, and dark place. |
| Inconsistent experimental results | Impure starting material | Consider purifying the this compound by recrystallization from ethanol or aqueous ethanol. |
| Low solubility in aqueous solutions | Inherent property of the compound | Use an appropriate organic solvent such as ethanol, ether, or DMSO for initial dissolution before adding to an aqueous medium, if the experiment allows. |
| Reaction failure or low yield in synthesis | Inactive reagents or incorrect reaction conditions | - Verify the purity and activity of all reagents. - Ensure reaction temperature and time are optimized for the specific protocol. - Check for potential incompatible substances that could inhibit the reaction.[1] |
Experimental Protocols
Synthesis of Ester Derivatives of this compound
This protocol describes a general method for the synthesis of ester derivatives of this compound, which has been shown to exhibit antimicrobial properties.
Materials:
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This compound
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Anhydrous acetone
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Triethylamine
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Alkyl or aryl halide
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Dichloromethane
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Distilled water
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Reflux condenser
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Magnetic stirrer
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Rotary evaporator
-
Separatory funnel
-
Thin-layer chromatography (TLC) apparatus
Procedure:
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Dissolve 0.1 g (0.547 mmol) of this compound in 14 mL of anhydrous acetone.
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To this solution, add 0.3 mL of triethylamine (2.188 mmol) and the desired halide (0.563 mmol).
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Attach the flask to a reflux condenser.
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Heat the reaction mixture to reflux with magnetic stirring for 24-48 hours. Monitor the reaction progress using TLC.
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Once the starting material is consumed, partially evaporate the solvent using a rotary evaporator.
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Extract the reaction product from 15 mL of distilled water with three 10 mL portions of dichloromethane.
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Combine the organic layers and evaporate the solvent to obtain the crude ester derivative.
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Further purification can be performed using column chromatography if necessary.
Visualizations
Logical Workflow for Troubleshooting Experimental Failures
Caption: A flowchart for systematically troubleshooting failed experiments.
Potential Signaling Pathway Inhibition by this compound Derivatives in Candida albicans
References
- 1. This compound | 1615-02-7 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of 4-Chlorocinnamic acid during storage
This technical support center provides guidance on the proper storage and handling of 4-Chlorocinnamic acid to prevent its degradation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. It is stable under normal temperatures and pressures.[1]
Q2: Is this compound sensitive to light?
A2: Yes, cinnamic acid and its derivatives are known to be susceptible to photodegradation, particularly when exposed to UV light. It is crucial to store this compound in an amber or opaque container to protect it from light exposure.
Q3: What happens if this compound is exposed to high temperatures?
A3: While this compound has a high melting point (248-250 °C), prolonged exposure to elevated temperatures can lead to thermal decomposition. Hazardous decomposition products include hydrogen chloride, carbon monoxide, and carbon dioxide.[1]
Q4: Is this compound prone to hydrolysis?
Q5: What are the signs of this compound degradation?
A5: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing) or a change in its crystalline structure. A decrease in purity, as determined by analytical methods like HPLC, is a definitive sign of degradation.
Troubleshooting Guide: Degradation of this compound
If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.
Problem: Observed degradation of this compound (e.g., discoloration, impurity peaks in HPLC).
References
troubleshooting phase separation in 4-chlorocinnamic acid synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation during the synthesis of 4-chlorocinnamic acid. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of a chemical reaction?
A1: Phase separation is the formation of distinct layers or regions with different physical properties from a previously homogeneous mixture.[1] In organic synthesis, this most commonly manifests as the separation of two immiscible liquids, like oil and water, or the precipitation of a solid or oily material from a solution.[1] This occurs when the components of the mixture (solvents, reactants, products, or byproducts) are not fully miscible under the reaction conditions.[2]
Q2: Why is phase separation a problem during synthesis?
A2: Phase separation can be detrimental to a chemical reaction for several reasons:
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Reduced Reaction Rate: Reactants separated into different phases have limited contact, drastically slowing down or even halting the reaction.
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Incomplete Reactions: If a reactant is sequestered in one phase, it may not be available to react, leading to low yields.
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Side Reactions: The interface between two phases can sometimes promote undesired side reactions.
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Difficulties in Monitoring and Control: It becomes challenging to obtain representative samples for reaction monitoring (e.g., by TLC or HPLC) and to ensure uniform temperature control.
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Work-up and Purification Complications: The presence of multiple phases can complicate the extraction and purification of the final product.
Q3: What are the common causes of phase separation in this compound synthesis?
A3: The synthesis of this compound, often through methods like the Perkin or Knoevenagel reactions, involves reactants and reagents with varying polarities.[3][4][5] Key causes include:
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Solvent Immiscibility: Using a solvent system where components are not fully miscible. For example, a non-polar organic solvent with an aqueous base. The principle of "like dissolves like" governs miscibility; liquids with similar polarities tend to be miscible.[2][6]
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Low Reactant/Product Solubility: The starting materials (e.g., 4-chlorobenzaldehyde) or the product (this compound) may have limited solubility in the chosen solvent, especially as the reaction progresses and concentration changes. This compound itself is sparingly soluble in water.[3]
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Formation of Insoluble Intermediates or Byproducts: Intermediates formed during the reaction may not be soluble in the reaction medium, causing them to "oil out" or precipitate. In Perkin-type reactions, unwanted polymerization or condensation products can sometimes form as oily liquids.[7]
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Temperature Changes: Solubility and miscibility are often temperature-dependent. A reaction mixture that is homogeneous at reflux temperature may undergo phase separation upon cooling.[8]
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High Concentrations: As the concentration of products increases, the solution can become supersaturated, leading to precipitation or the formation of a separate liquid phase.
Troubleshooting Guide
Q4: My reaction has separated into two distinct liquid layers. What should I do?
A4: This indicates a miscibility issue. Follow these steps to diagnose and resolve the problem.
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Identify the Layers: Determine if the layers are aqueous and organic. This can often be done by adding a small amount of water to see which layer it joins.
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Consult a Miscibility Table: Check if your chosen solvents are known to be immiscible.[6][9][10] For example, hexane and methanol are only partially miscible.[6]
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Add a Co-solvent: Introduce a mutually miscible solvent (a "co-solvent") that can bridge the polarity gap and bring the two phases together. Tetrahydrofuran (THF) or ethanol are common choices for mixing aqueous and organic phases.
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Increase Agitation: In some cases, vigorous stirring can create an emulsion, increasing the interfacial area and allowing the reaction to proceed, albeit not in a truly homogeneous state.
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Consider a Phase-Transfer Catalyst (PTC): If one reactant is in an aqueous phase (like an inorganic base) and the other is in an organic phase, a PTC (e.g., a quaternary ammonium salt) can shuttle the aqueous reactant across the phase boundary to facilitate the reaction.
Q5: An unexpected solid or oily substance has precipitated from my reaction mixture. How can I resolve this?
A5: This is likely due to poor solubility of a reactant, intermediate, or the product.
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Increase the Temperature: Gently warming the mixture may increase the solubility of the precipitated species. Ensure the temperature is compatible with the stability of your reactants and catalyst.
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Add More Solvent: Diluting the reaction mixture can prevent the concentration from exceeding the solubility limit.
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Change the Solvent: If the precipitate persists, the chosen solvent may be inappropriate. A solvent with a more suitable polarity might be required. For purification, this compound can be recrystallized from ethanol or aqueous ethanol.[11]
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Filter and Analyze (If at End of Reaction): If the reaction is complete, the solid may be your desired product. Filter the solid and analyze it (e.g., by melting point or NMR) to confirm its identity.
Q6: The reaction was homogeneous at the start but separated over time. What does this suggest?
A6: This common scenario usually points to the formation of a product or intermediate that is insoluble in the reaction medium.
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Product Insolubility: As the this compound is formed, its concentration increases. If it is not soluble in the solvent system, it will precipitate out. This is often desired at the end of a reaction for easy isolation but is problematic if it occurs too early.
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Byproduct Formation: An insoluble byproduct may be forming, which could indicate a competing side reaction.
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Change in Solution Properties: The formation of products (like water or salts) can change the overall polarity and properties of the solvent system, leading to the separation of other components.
To address this, you can apply the solutions from Q5, such as adding a co-solvent to maintain homogeneity or adjusting the temperature.
Data Presentation
Table 1: Properties of Common Solvents in Organic Synthesis
This table summarizes the properties of solvents that may be used in the synthesis or work-up of this compound. Understanding these properties is key to preventing phase separation.
| Solvent | Formula | Boiling Point (°C) | Polarity Index | Miscibility with Water |
| Water | H₂O | 100 | 10.2 | Miscible |
| Methanol | CH₃OH | 65 | 5.1 | Miscible |
| Ethanol | C₂H₅OH | 78 | 5.2 | Miscible |
| Acetone | C₃H₆O | 56 | 5.1 | Miscible |
| Acetic Acid | C₂H₄O₂ | 118 | 6.2 | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 | Miscible |
| Dichloromethane | CH₂Cl₂ | 41 | 3.1 | Immiscible |
| Ethyl Acetate | C₄H₈O₂ | 77 | 4.4 | Slightly Miscible |
| Toluene | C₇H₈ | 111 | 2.4 | Immiscible |
| Hexane | C₆H₁₄ | 69 | 0.0 | Immiscible |
(Data compiled from various sources)[10][12]
Experimental Protocol Example: Perkin Reaction
This protocol describes the synthesis of this compound via the Perkin reaction.[3][5] Notes on preventing phase separation are included.
Materials:
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4-chlorobenzaldehyde
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Acetic anhydride
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Anhydrous sodium acetate
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Water
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Dilute sulfuric acid or hydrochloric acid
Procedure:
-
Combine 4-chlorobenzaldehyde, acetic anhydride, and freshly fused, anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Note: The reactants form a heterogeneous solid-liquid mixture initially. This is expected. Upon heating, the mixture should melt and become a homogeneous liquid. If it does not, it may indicate impure starting materials.
-
-
Heat the reaction mixture to 180°C in an oil bath and maintain this temperature for 8-13 hours.[3]
-
Troubleshooting Note: At this stage, the reaction is typically conducted neat (without a separate solvent). The high temperature and molten state of the reactants prevent phase separation. If an oily layer separates, it could be due to polymerization; consider slightly lowering the temperature.
-
-
After the reaction is complete, allow the mixture to cool slightly.
-
Carefully and slowly pour the hot reaction mixture into a large volume of water while stirring. This step hydrolyzes the excess acetic anhydride and precipitates the crude product.
-
Note: This is an intended phase separation (solid from liquid) for product isolation.
-
-
Filter the resulting solid precipitate and wash it thoroughly with cold water to remove water-soluble impurities.
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To purify the crude product, dissolve it in a dilute aqueous solution of sodium hydroxide or sodium carbonate.
-
Troubleshooting Note: The sodium salt of this compound is water-soluble. If an oily or solid material does not dissolve, it is likely an unreacted starting material or a non-acidic byproduct. This is a form of phase separation used for purification. Filter off this insoluble material.
-
-
Re-precipitate the purified this compound by acidifying the filtered solution with dilute sulfuric or hydrochloric acid until the pH is ~2.[3]
-
Filter the purified white solid, wash with cold water until the filtrate is neutral, and dry to obtain the final product.
Visualizations
The following diagrams illustrate logical workflows and relationships relevant to troubleshooting phase separation.
Caption: A workflow for troubleshooting phase separation in a reaction.
Caption: Factors influencing reaction mixture homogeneity.
References
- 1. Phase separation - Wikipedia [en.wikipedia.org]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Sciencemadness Discussion Board - Need help with the Perkin condensation reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. csustan.edu [csustan.edu]
- 10. vapourtec.com [vapourtec.com]
- 11. This compound | 1615-02-7 [chemicalbook.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
workup procedure for 4-chlorocinnamic acid synthesis without distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of 4-chlorocinnamic acid synthesis without the use of distillation.
Troubleshooting Guide
Researchers may encounter several issues during the non-distillation workup of this compound. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Precipitated Product | Incomplete reaction; Incomplete precipitation (pH not low enough); Product loss during washing. | Ensure the initial reaction has gone to completion by monitoring with TLC.[1] Acidify the solution to a pH of 1-2 to ensure complete precipitation of the carboxylic acid.[2][3] Use ice-cold water to wash the final product to minimize dissolution.[2][3] |
| Oily Product Instead of Solid Precipitate | Presence of unreacted starting materials or oily impurities. | Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Ensure complete hydrolysis of any intermediate esters if the synthesis route involves them. |
| Product Fails to Crystallize | Solution is too dilute; Presence of impurities inhibiting crystallization; Incorrect solvent for recrystallization. | Concentrate the solution by carefully evaporating some of the solvent. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Perform a solvent screen to find a more suitable recrystallization solvent; ethanol or aqueous ethanol are often effective for cinnamic acids.[4][5] |
| Phase Separation During Reaction/Workup | Formation of an insoluble intermediate or product; High concentration of reactants. | Vigorous stirring may be required to ensure proper mixing of the two phases.[2] Diluting the reaction mixture with a suitable solvent can sometimes prevent phase separation. |
| Final Product has a Low Melting Point | Presence of impurities. | Recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture to improve purity.[4] The expected melting point is in the range of 248-250°C.[3] |
Frequently Asked Questions (FAQs)
Q1: My crude product is a yellow, oily substance. How can I purify it without distillation?
A1: An oily crude product often indicates the presence of unreacted 4-chlorobenzaldehyde or other organic impurities. An effective method for purification is through acid-base extraction.[6][7] First, dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate. Wash this organic solution with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[2][6] The this compound will deprotonate and move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to a pH of 1-2, which will precipitate the purified this compound.[2][3] The solid can then be collected by filtration.
Q2: After acidification, very little or no precipitate is forming. What could be the issue?
A2: This issue can arise from several factors. First, ensure that the pH of the aqueous solution is sufficiently acidic, ideally between 1 and 2, to fully protonate the carboxylate and cause precipitation.[2][3] If the solution is too dilute, the concentration of your product may be below its solubility limit. You can try to concentrate the solution by evaporation before acidification. Alternatively, if a small amount of fine precipitate forms, you can extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and then remove the solvent to recover the product.[8]
Q3: What is the best solvent for recrystallizing this compound?
A3: Based on literature, ethanol or a mixture of ethanol and water are effective solvents for the recrystallization of this compound.[4] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good recovery of pure crystals upon cooling.[5]
Q4: How can I be sure my final product is pure without performing a distillation?
A4: The purity of the final product can be assessed by several methods. A sharp melting point close to the literature value (248-250°C) is a good indicator of purity.[3][9] Additionally, you can use analytical techniques such as Thin Layer Chromatography (TLC) to check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.
Experimental Protocol: Acid-Base Workup and Recrystallization
This protocol describes a non-distillation workup procedure for the isolation and purification of this compound from a crude reaction mixture.
1. Quenching and Initial Extraction:
- Once the reaction is complete, cool the reaction mixture to room temperature.
- If the reaction was conducted in an organic solvent, add water to the mixture.
- Transfer the mixture to a separatory funnel.
2. Base Extraction:
- Add a saturated aqueous solution of sodium bicarbonate or a 2M sodium hydroxide solution to the separatory funnel.[2][6]
- Shake the funnel vigorously to allow the acidic this compound to react and dissolve in the aqueous layer as its sodium salt.
- Allow the layers to separate. The organic layer will contain non-acidic impurities.
- Drain the lower aqueous layer into a clean flask.
- Repeat the extraction of the organic layer with the basic solution to ensure all the product has been transferred to the aqueous phase. Combine the aqueous extracts.
3. Backwashing (Optional but Recommended):
- To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of an organic solvent like diethyl ether.[6] Discard the organic wash.
4. Acidification and Precipitation:
- Cool the aqueous solution in an ice bath.
- Slowly add a concentrated acid, such as hydrochloric acid or sulfuric acid, while stirring until the pH of the solution is between 1 and 2.[2][3]
- A white precipitate of this compound should form.
5. Isolation of Crude Product:
- Collect the precipitate by suction filtration.
- Wash the solid with a small amount of cold water to remove any remaining inorganic salts.[2][3]
- Allow the crude product to air dry.
6. Recrystallization:
- Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture.[4]
- If the solution is colored, you can add a small amount of activated charcoal and heat briefly before filtering hot to remove the charcoal.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the pure crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.
Experimental Workflow Diagram
Caption: Workflow for the non-distillation workup of this compound.
References
- 1. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - this compound synthesis without distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1615-02-7 [chemicalbook.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound Manufacturer | Specialty Chemical in Bulk [cinnamic-acid.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities, including notable antimicrobial properties.[1][2] The rise of multidrug-resistant microbial strains has spurred the exploration of novel antimicrobial agents, with cinnamic acid derivatives emerging as a promising scaffold for the development of new therapeutics.[1][3] This guide provides a comparative overview of the antimicrobial activity of different cinnamic acid derivatives, supported by experimental data from various studies.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of various cinnamic acid derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter used to quantify this activity. The data presented in the following table summarizes the MIC values for several cinnamic acid derivatives against selected microorganisms, offering a clear comparison of their potency.
| Cinnamic Acid Derivative | Microorganism | MIC (µM) | MIC (mg/L) | Reference |
| Cinnamic Acid | Mycobacterium tuberculosis H37Rv | 270 - 675 | - | [2][4] |
| Aspergillus niger | 844 | - | [2][4] | |
| Candida albicans | 405 | - | [2][4] | |
| Gram-positive & Gram-negative bacteria | >5000 | - | [5][6] | |
| p-Coumaric Acid | Mycobacterium tuberculosis H37Rv | 244 | - | [7] |
| Shigella dysenteriae | 61 | - | [2] | |
| Ferulic Acid | Cronobacter sakazakii | - | 2500 - 5000 µg/mL | [8] |
| Caffeic Acid | Mycobacterium tuberculosis | - | 64 - 512 µg/mL | [8] |
| Klebsiella pneumoniae | - | 64 - 512 µg/mL | [8] | |
| Cinnamaldehyde | Escherichia coli | 3000 - 8000 | - | [8] |
| Staphylococcus aureus | 8000 - 10000 | - | [8] | |
| Butyl Cinnamate | Candida albicans | 626.62 | - | [3] |
| Candida tropicalis | 626.62 | - | [3] | |
| Candida glabrata | 626.62 | - | [3] | |
| Ethyl Cinnamate | Various Fungi | 726.36 | - | [3] |
| Methyl Cinnamate | Various Fungi | 789.19 | - | [3] |
| DM2 (Catechol derivative) | Staphylococcus aureus | - | 16 - 64 | [5][9] |
| 4-methoxycinnamic acid | Various Bacteria & Fungi | 50.4 - 449 | - | [4][7] |
| cis-Cinnamic acid | MDR Mycobacterium tuberculosis | 16.9 | - | [2][4] |
| (E)-N-(2-acetamidoethyl)-3-{4-[(E)-3,7-dimethylocta-2,6-dienyloxy]phenyl}acrylamide | Mycobacterium tuberculosis H37Rv | 0.26 | - | [1] |
| 2,3-dibromo phenylpropanoic acid | Aspergillus niger | 0.89 | - | [1] |
| Candida albicans | 0.79 | - | [1] |
Structure-Activity Relationship
The antimicrobial activity of cinnamic acid derivatives is significantly influenced by their chemical structure.[1] Modifications at three key active sites—the phenyl ring, the carboxylate group, and the double bond—can lead to substantial changes in efficacy.[1]
For instance, the introduction of substituents on the phenyl ring can modulate the antimicrobial properties. Studies have shown that compounds with electron-donating groups like amino (NH2) or chloro (Cl) on the phenyl group can be more effective than those with electron-withdrawing groups like nitro (NO2).[1] The position of substituents also plays a role; for example, 4-nitrocinnamic acid is reported to be more active than 3-nitrocinnamic acid.[10]
Esterification of the carboxylic acid group is another common modification. In general, ester derivatives of cinnamic acid have shown better antibacterial activity than the parent acid and its amide derivatives.[3][11] The length of the alkyl chain in the ester can also influence activity, with some studies suggesting that a median carbon chain length provides the best antibacterial results.[12]
Modifications to the double bond, such as the addition of halogens, have been shown to remarkably increase antimicrobial activity. For example, the addition of bromine to the double bond resulted in a significant increase in growth inhibition against A. niger and C. albicans.[1]
Mechanism of Action
The antimicrobial mechanism of cinnamic acid and its derivatives is multifaceted. A primary mode of action involves the disruption of the bacterial plasma membrane, leading to leakage of intracellular components and ultimately cell death.[3][11] Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, as well as the induction of intracellular reactive oxygen species.[3] For fungi, it has been suggested that cinnamic acids may interfere with enzymes responsible for aromatic detoxification, such as benzoate 4-hydroxylase.[2]
Experimental Protocols
The following is a generalized description of the key experimental protocols commonly used to assess the antimicrobial activity of cinnamic acid derivatives, based on methodologies cited in the literature.
Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the MIC of antimicrobial agents.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Müller-Hinton broth for bacteria, TSB medium for some biofilm assays) to a specific turbidity, often corresponding to a concentration of approximately 10^5 to 10^8 colony-forming units (CFU)/mL.[13]
-
Preparation of Test Compounds: The cinnamic acid derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Müller-Hinton agar) is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.
-
Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the cinnamic acid derivatives and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition of microbial growth around each disc.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of chemical compounds.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Conclusion
Cinnamic acid and its derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. The evidence strongly suggests that structural modifications can significantly enhance their activity against a wide range of bacteria and fungi, including drug-resistant strains. Future research should continue to explore the vast chemical space of cinnamic acid derivatives, focusing on optimizing their structure for improved potency and elucidating their mechanisms of action to guide the development of the next generation of antimicrobial drugs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. iris.univpm.it [iris.univpm.it]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antibacterial and Pharmacokinetic Evaluation of Novel Derivatives of Harmine N9-Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ikm.org.my [ikm.org.my]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chlorocinnamic Acid Esters as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Cinnamic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed analysis of the structure-activity relationship (SAR) of 4-chlorocinnamic acid esters, with a particular focus on their antifungal properties. By presenting quantitative data, experimental protocols, and a mechanistic overview, this document aims to inform and guide future research in the optimization of these compounds as potential drug candidates.
Structure-Activity Relationship (SAR) Analysis
Recent studies have demonstrated that esters derived from this compound exhibit significant antimicrobial activity, particularly against various fungal pathogens. The core structure, consisting of a 4-chlorinated phenyl ring attached to an acrylic acid ester, provides a versatile scaffold for chemical modification. The key determinants of the antifungal potency of these esters are the nature of the substituent group in the ester moiety.
An analysis of a series of twelve esters has revealed several key SAR insights.[1][2][3] Notably, the introduction of short alkyl chains containing a heteroatom, such as oxygen, leads to a marked increase in antifungal activity.[1][2][3] For instance, methoxyethyl 4-chlorocinnamate was found to be one of the most potent compounds.[1][2] Furthermore, the incorporation of a terpenic substructure, as seen in perillyl 4-chlorocinnamate, also significantly enhances the antifungal profile.[1][2] In contrast, esters with long alkyl chains have shown diminished or no activity against bacterial strains.[4]
The proposed mechanism of action for the antifungal activity of these esters is the inhibition of the enzyme 14α-demethylase.[1][2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Molecular docking studies have suggested a high binding affinity of these esters towards the active site of 14α-demethylase in Candida albicans, further supporting this hypothesis.[1][2]
While the primary focus has been on antifungal activity, some derivatives of cinnamic acid have also been investigated for their anticancer and antioxidant properties.[5][6] However, specific SAR data for this compound esters in these areas is less established.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound esters against different microbial strains. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | Ester Substituent | C. albicans MIC (µmol/mL) | C. glabrata MIC (µmol/mL) | C. krusei MIC (µmol/mL) | S. aureus Activity | Reference |
| 1 | Methyl | 5.09 | >5.09 | >5.09 | Active at highest concentration | [1][3] |
| 2 | Ethyl | >4.80 | >4.80 | >4.80 | - | [3] |
| 3 | Propyl | - | - | - | - | - |
| 4 | Methoxyethyl | 0.13 | 0.26 | 0.13 | - | [1][2] |
| 5 | Ethoxyethyl | - | - | - | - | - |
| 6 | Isopropyl | >4.53 | >4.53 | >4.53 | - | [3] |
| 7 | Isobutyl | - | - | - | - | - |
| 8 | Benzyl | >4.16 | >4.16 | >4.16 | - | [3] |
| 9 | Phenethyl | - | - | - | - | - |
| 10 | Phenyl | - | - | - | - | - |
| 11 | Perillyl | 0.048 | 0.048 | 0.024 | - | [1][2] |
| 12 | Lauryl | >2.83 | >2.83 | >2.83 | No Inhibition | [3][4] |
Experimental Protocols
Synthesis of this compound Esters
The synthesis of the this compound esters was achieved through several standard esterification methods to accommodate the different alcohol precursors.[1][2][3]
-
Fischer Esterification: This method was used for the synthesis of simple alkyl esters. This compound was refluxed with the corresponding alcohol in the presence of a catalytic amount of sulfuric acid.
-
Steglich Esterification: For more complex alcohols, dicyclohexylcarbodiimide (DCC) was used as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in dichloromethane (DCM) at room temperature.[3]
-
Mitsunobu Reaction: This reaction was employed for specific stereochemical requirements, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).
-
Alkyl or Aryl Halide Esterification: In this method, the carboxylate salt of this compound was reacted with an appropriate alkyl or aryl halide.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized esters was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[3]
-
Microorganism Preparation: Strains of Candida albicans, Candida glabrata, Candida krusei, Pseudomonas aeruginosa, and Staphylococcus aureus were cultured on appropriate agar plates.[3] A suspension of each microorganism was prepared in saline solution and its turbidity adjusted to the 0.5 McFarland standard.
-
Assay Plate Preparation: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in RPMI-1640 medium (for fungi) or Mueller-Hinton broth (for bacteria) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing the Mechanism of Action
The primary antifungal target of this compound esters is believed to be the enzyme 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.
Caption: Proposed mechanism of antifungal action of this compound esters.
Conclusion
The structure-activity relationship analysis of this compound esters reveals them to be a promising class of antifungal agents. The ester substituent plays a crucial role in determining the biological activity, with short, heteroatom-containing alkyl chains and terpenic moieties being particularly favorable. The inhibition of 14α-demethylase appears to be the primary mechanism of action. Further optimization of this scaffold, guided by the SAR insights presented, could lead to the development of novel and potent antifungal drugs. This guide provides a foundational understanding for researchers to build upon in the quest for new antimicrobial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Mechanism of 4-Chlorocinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal mechanism of action of 4-Chlorocinnamic acid with other established antifungal agents. The information presented is supported by experimental data and detailed protocols to assist in the validation and further development of this compound as a potential antifungal therapeutic.
Proposed Antifungal Mechanisms of this compound
Current research suggests that this compound and its derivatives exert their antifungal effects through two primary mechanisms:
-
Inhibition of Ergosterol Biosynthesis: The primary proposed mechanism is the inhibition of the enzyme 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. This mechanism is shared with the widely used azole class of antifungal drugs.
-
Disruption of Cell Wall Integrity: Evidence also points towards the ability of cinnamic acid derivatives to interfere with the fungal cell wall, a unique and essential structure not present in mammalian cells. This interference can activate the cell wall integrity (CWI) signaling pathway, a compensatory mechanism that, if overwhelmed, can lead to cell lysis.
A secondary, less explored potential target is the fungal-specific enzyme benzoate 4-hydroxylase (CYP53), which is involved in the detoxification of benzoate, a key intermediate in fungal aromatic compound metabolism.
Comparative Antifungal Activity
Table 1: Comparative in vitro Activity (MIC) of this compound Esters and Other Antifungal Agents against Candida albicans
| Compound | MIC Range (µg/mL) | Target/Mechanism of Action | Reference |
| This compound Esters | |||
| Methyl 4-chlorocinnamate | ~935 (5.09 µmol/mL) | 14α-demethylase inhibition (putative) | [1] |
| Methoxyethyl 4-chlorocinnamate | ~30 (0.13 µmol/mL) | 14α-demethylase inhibition (putative) | [1] |
| Perillyl 4-chlorocinnamate | ~7.5 (0.024 µmol/mL) | 14α-demethylase inhibition (putative) | [1] |
| Azole Antifungals | |||
| Fluconazole | 0.25 - >64 | 14α-demethylase inhibition | [2] |
| Echinocandins | |||
| Caspofungin | 0.0079 - 4 | Inhibition of (1,3)-β-D-glucan synthesis | [3][4] |
Note: The MIC values for this compound esters were converted from µmol/mL to µg/mL for comparative purposes, and these values can vary depending on the specific ester and the Candida albicans strain tested. The provided data for fluconazole and caspofungin represent a range observed across multiple studies and isolates.
Experimental Protocols for Mechanism Validation
To experimentally validate the proposed antifungal mechanisms of this compound, the following key experiments are recommended:
Ergosterol Biosynthesis Inhibition Assay
This assay quantifies the amount of ergosterol in fungal cells after treatment with the test compound. A reduction in ergosterol content compared to untreated controls indicates inhibition of the ergosterol biosynthesis pathway.
Protocol: Quantification of Ergosterol in Candida albicans
-
Culture Preparation: Grow Candida albicans in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.
-
Drug Exposure: Inoculate fresh broth containing serial dilutions of this compound (and a positive control like fluconazole, and a no-drug control) with the prepared C. albicans culture. Incubate for a defined period (e.g., 16-24 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water.
-
Saponification: Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 70% ethanol). Incubate at a high temperature (e.g., 85°C) for 1-2 hours to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile distilled water and an organic solvent like n-heptane or petroleum ether. Vortex vigorously and allow the layers to separate.
-
Spectrophotometric Analysis: Carefully transfer the upper organic layer to a new tube. The ergosterol content in this extract can be quantified by scanning spectrophotometry between 230 and 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum. The amount of ergosterol can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm).
-
Data Analysis: Compare the ergosterol content in the this compound-treated samples to the no-drug control. A dose-dependent decrease in ergosterol levels validates the inhibition of this pathway.
Cell Wall Integrity Assay
This assay assesses the ability of a compound to compromise the fungal cell wall by observing the growth of the fungus on media containing cell wall stressing agents.
Protocol: Fungal Cell Wall Stress Assay
-
Culture Preparation: Grow Candida albicans to mid-log phase in a suitable liquid medium.
-
Serial Dilutions: Prepare a series of 10-fold dilutions of the fungal culture.
-
Plating: Spot a small volume (e.g., 5 µL) of each dilution onto agar plates containing a sublethal concentration of this compound. Additionally, prepare plates containing both this compound and a cell wall stressing agent, such as:
-
Congo Red: (e.g., 50 µg/mL) - Interferes with chitin synthesis.
-
Calcofluor White: (e.g., 50 µg/mL) - Binds to chitin and interferes with cell wall assembly.
-
Sodium Dodecyl Sulfate (SDS): (e.g., 0.01%) - A detergent that challenges cell membrane and wall integrity.
-
-
Incubation and Observation: Incubate the plates at 30°C for 24-48 hours.
-
Analysis: Compare the growth of C. albicans on the plates. A significant reduction in growth on the plates containing both this compound and a cell wall stressing agent, compared to the plates with only the stressing agent, suggests that this compound compromises the cell wall, making the fungus hypersensitive to the stressing agent.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed antifungal mechanisms of this compound.
Caption: Proposed inhibition of 14α-demethylase by this compound.
Caption: Disruption of cell wall integrity by this compound.
Conclusion
This compound demonstrates promising antifungal activity, likely through a multi-targeted mechanism involving the inhibition of ergosterol biosynthesis and the disruption of cell wall integrity. The experimental protocols provided in this guide offer a framework for the systematic validation of these mechanisms. Further research, including direct comparative studies with established antifungal agents and elucidation of its effects on specific signaling pathways, will be crucial in determining the full therapeutic potential of this compound and its derivatives.
References
- 1. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Cinnamic Acids: A Comparative Analysis of Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Halogen-substituted cinnamic acid derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities. The introduction of halogen atoms onto the cinnamic acid scaffold significantly influences their physicochemical properties and, consequently, their therapeutic potential. This guide provides a comparative analysis of para-substituted fluoro-, chloro-, and bromo-cinnamic acid derivatives, focusing on their anticancer and enzyme inhibitory activities, supported by experimental data and detailed protocols.
Comparative Biological Activity
The substitution of different halogen atoms at the para-position of the cinnamic acid phenyl ring distinctly modulates its biological efficacy. The following table summarizes the available quantitative data for 4-fluorocinnamic acid, 4-chlorocinnamic acid, and 4-bromocinnamic acid, highlighting their performance in anticancer and tyrosinase inhibition assays.
| Compound | Biological Activity | Assay System | IC₅₀ / MIC | Reference |
| 4-Fluorocinnamic Acid Derivative | Anti-tuberculosis | Mycobacterium tuberculosis H37Ra | 0.36 µg/mL | [1][2] |
| This compound | Tyrosinase Inhibition (monophenolase) | Mushroom Tyrosinase | 0.477 mM | [3] |
| Tyrosinase Inhibition (diphenolase) | Mushroom Tyrosinase | 0.229 mM | [3] | |
| Anti-tubercular | Mycobacterium tuberculosis H37Ra | 4.54 µg/mL | [2] | |
| Antifungal (ester derivative) | Candida albicans | 0.024-0.13 µmol/mL | [4][5][6] | |
| 4-Bromocinnamic Acid Derivative | Anticancer | HT-29 (Colon Cancer) | < 240 µM | [7] |
| Anticancer | A-549 (Lung Cancer) | < 240 µM | [7] | |
| Anticancer | MDA-MB-231 (Breast Cancer) | < 240 µM | [7] |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions. The derivatives tested may also vary (e.g., esters, amides).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays cited in this guide.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., A-549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogen-substituted cinnamic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. Inhibitors of tyrosinase will reduce the rate of dopachrome formation.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 100 µL of phosphate buffer (0.1 M, pH 6.8), 20 µL of mushroom tyrosinase solution (e.g., 30 U/mL), and 20 µL of the test compound at various concentrations dissolved in a suitable solvent (e.g., DMSO).[3]
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.[3]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.[3]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 475 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC₅₀ value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Kojic acid is often used as a positive control.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by halogenated cinnamic acids.
References
- 1. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase inhibition assay [bio-protocol.org]
- 4. gosset.ai [gosset.ai]
- 5. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Purity Assessment of 4-Chlorocinnamic Acid via Melting Point Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, confirming the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of pure 4-Chlorocinnamic acid with potentially impure samples through melting point analysis, a fundamental technique for purity assessment. Detailed experimental protocols and supporting data are presented to facilitate accurate purity determination.
Comparison of Melting Points
The melting point of a pure crystalline solid is a characteristic physical property. Impurities present in a sample typically cause a depression and broadening of the melting point range. The extent of this deviation from the literature value can serve as a qualitative indicator of purity.
The established melting point of pure this compound is 248-250 °C. A summary of the melting points of this compound and potential impurities is presented in the table below. These impurities may arise from the common synthesis of this compound via the Perkin reaction of p-chlorobenzaldehyde and acetic anhydride.
| Compound Name | Role in Synthesis | Melting Point (°C) | Expected Effect on Melting Point of this compound |
| This compound | Product | 248-250 | Reference Value |
| p-Chlorobenzaldehyde | Starting Material | 45-49[1] | Depression and broadening |
| Acetic Anhydride | Starting Material | -73[2] | Significant depression and broadening |
| Cinnamic Acid | Potential Side-Product | 133[3][4] | Significant depression and broadening |
| 4-Chlorobenzoic Acid | Potential Byproduct | 238-242[5] | Depression and broadening |
| 4,4'-Dichlorostilbene | Potential Byproduct | 176-179[4][6] | Significant depression and broadening |
Note: The presence of any of the listed impurities, or others not listed, will likely result in a melting point for the this compound sample that is lower and has a broader range than the literature value of 248-250 °C.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube and a melting point apparatus.
Materials:
-
Sample of this compound
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for pulverizing samples)
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
If necessary, finely pulverize the crystalline sample using a mortar and pestle to ensure uniform packing.
-
Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set the heating rate. For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range. For a more accurate measurement, a slower heating rate (1-2 °C/minute) is crucial, especially when approaching the expected melting point.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Begin heating the sample.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Interpretation of Results:
-
A sharp melting range (typically 0.5-2 °C) close to the literature value of 248-250 °C indicates a high degree of purity.
-
A broad melting range (greater than 2 °C) and a depressed melting point are indicative of the presence of impurities.
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of a this compound sample using melting point analysis.
Caption: Workflow for Purity Confirmation of this compound.
This systematic approach, combining precise experimental technique with careful comparison to established data, allows for a reliable assessment of the purity of this compound samples, a crucial quality control measure in research and development.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. The aldol stage of the Perkin reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 4-Chlorobenzoic acid, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 4. 4,4'-Dichloro-trans-stilbene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. labproinc.com [labproinc.com]
Comparative Efficacy of 4-Chlorocinnamic Acid Derivatives Against Diverse Candida Strains: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Candida species necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of the efficacy of various ester derivatives of 4-Chlorocinnamic acid against clinically relevant Candida strains, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. While research has primarily focused on these derivatives, data on the parent compound, this compound, is limited. This document summarizes the available experimental data, details the methodologies employed, and visualizes key experimental workflows and proposed mechanisms of action to support further research and development in this area.
Quantitative Efficacy Analysis
The antifungal activity of twelve ester derivatives of this compound has been evaluated against several Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antifungal efficacy. For some derivatives, the minimum fungicidal concentration (MFC), the lowest concentration that results in microbial death, has also been determined.
A study on various ester derivatives of this compound demonstrated a range of antifungal activities.[1] All tested esters showed some level of bioactivity, with methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate being the most potent.[1]
Below is a summary of the reported MIC values for selected this compound esters against Candida albicans ATCC 90028.
| Compound | Derivative Structure | MIC (µmol/mL) against C. albicans ATCC 90028 |
| Methyl 4-chlorocinnamate | Ester | 5.09 |
| Methoxyethyl 4-chlorocinnamate | Ester | 0.13 |
| Perillyl 4-chlorocinnamate | Ester | 0.024 |
| Dodecyl 4-chlorocinnamate | Ester | 2.85 |
Data sourced from: Antimicrobial Activity of this compound Derivatives.[1]
Notably, the perillyl 4-chlorocinnamate ester exhibited the most potent activity against the tested C. albicans strain, a finding attributed to the presence of a terpenic substructure, which is known to have good antifungal profiles.[1] In contrast, exchanging an unsaturated alicyclic chain with a saturated acyclic chain was found to diminish the bioactivity of the compound.[1]
Experimental Protocols
The following methodologies were employed in the evaluation of the antifungal properties of this compound derivatives.
Antifungal Susceptibility Testing
1. Determination of Minimum Inhibitory Concentration (MIC):
The antifungal activity of the compounds was assessed against four reference strains: C. albicans ATCC 90028, C. glabrata ATCC 90030, C. krusei ATCC 34125, and C. guilliermondii ATCC 22017.[1]
-
Compound Preparation: The test compounds were first solubilized in dimethylsulfoxide (DMSO) to a final concentration not exceeding 5%, and then diluted with sterile distilled water.[1]
-
Assay Performance: The broth microdilution method was used to determine the MIC values.
-
Reading: The MIC was defined as the lowest concentration of the test substance that inhibited any visible microbial growth.[1]
2. Determination of Minimum Fungicidal Concentration (MFC):
-
Procedure: Aliquots (50 µL) from the wells corresponding to the MIC and two higher concentrations (2x MIC and 4x MIC) were plated onto Petri dishes containing Sabouraud Dextrose Agar (SDA).[1]
-
Incubation: The plates were incubated for 24 hours at 35°C.[1]
-
Reading: The MFC was determined as the lowest concentration that prevented any visible fungal growth on the solid medium.[1]
Proposed Mechanism of Action
Molecular docking studies have suggested a potential mechanism of action for the antifungal activity of this compound esters.
Inhibition of 14α-Demethylase
The primary proposed mechanism involves the inhibition of the enzyme 14α-demethylase, a critical component in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death. Molecular docking studies have indicated that these ester derivatives exhibit a good affinity for the active site of 14α-demethylase in C. albicans.[1]
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental processes and theoretical models, the following diagrams have been generated using Graphviz.
Caption: Workflow for evaluating the antifungal efficacy of this compound derivatives.
Caption: Proposed mechanism of action: Inhibition of 14α-demethylase by this compound derivatives.
References
A Comparative Analysis of the Antimicrobial Effects of 4-Nitrocinnamic Acid and 4-Chlorocinnamic Acid
In the landscape of antimicrobial research, cinnamic acid and its derivatives have emerged as a promising class of compounds with a broad spectrum of activity. Among these, 4-nitrocinnamic acid and 4-chlorocinnamic acid have garnered attention for their potential as antimicrobial agents. This guide provides a detailed comparison of their antimicrobial effects, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of 4-nitrocinnamic acid and this compound has been evaluated against various microorganisms, with their activity primarily quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | Type | MIC (µM) |
| 4-Nitrocinnamic Acid | Bacillus subtilis | Gram-positive bacterium | 891[1] |
| Escherichia coli | Gram-negative bacterium | 794[1] | |
| Staphylococcus aureus | Gram-positive bacterium | - | |
| This compound | Bacillus subtilis | Gram-positive bacterium | 708[1] |
| Escherichia coli | Gram-negative bacterium | 708[1] | |
| Staphylococcus aureus | Gram-positive bacterium | - |
Note: Data for Staphylococcus aureus was not available for direct comparison in the reviewed literature.
Based on the available data, this compound demonstrates a slight advantage in antibacterial activity against both Bacillus subtilis and Escherichia coli when compared to 4-nitrocinnamic acid, as indicated by its lower MIC values.[1]
Mechanisms of Antimicrobial Action
The precise mechanisms by which 4-nitrocinnamic acid and this compound exert their antimicrobial effects are still under investigation. However, research on cinnamic acid derivatives provides insights into their potential modes of action.
This compound: The primary antifungal mechanism proposed for derivatives of this compound is the inhibition of the enzyme 14α-demethylase.[2][3] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting 14α-demethylase, these compounds disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. The antibacterial mechanism is less clear, though some studies on cinnamic acid derivatives suggest potential interference with bacterial cell wall synthesis or other essential metabolic processes.[4]
4-Nitrocinnamic Acid: The antimicrobial mechanism of 4-nitrocinnamic acid is not as well-defined in the current literature. It is plausible that it shares some general mechanisms with other cinnamic acid derivatives, such as disruption of the cell membrane or inhibition of essential enzymes. Further research is required to elucidate its specific molecular targets.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound Derivatives
Caption: Antifungal mechanism of this compound derivatives.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial research. The following is a generalized broth microdilution protocol, a standard method for determining the MIC of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
References
- 1. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 940-62-5 [smolecule.com]
assessing the inhibitory effects of 4-Chlorocinnamic acid on tyrosinase activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 4-Chlorocinnamic acid on tyrosinase activity against other known inhibitors. The information is supported by experimental data to assist in the evaluation of its potential in relevant research and development applications.
Overview of Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme involved in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[2] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-whitening agents and for the treatment of pigmentation-related conditions.
Inhibitory Profile of this compound
This compound has demonstrated notable inhibitory effects on mushroom tyrosinase. It affects both the monophenolase and diphenolase activities of the enzyme.
Quantitative Inhibitory Data
The inhibitory potency of this compound is summarized in the table below, alongside other common tyrosinase inhibitors for a comparative perspective.
| Compound | Target Enzyme | IC50 (mM) | Inhibition Type | Reference |
| This compound | Mushroom Tyrosinase (Monophenolase) | 0.477 | Not explicitly stated, likely uncompetitive | |
| This compound | Mushroom Tyrosinase (Diphenolase) | 0.229 | Not explicitly stated, likely uncompetitive | |
| 2-Chlorocinnamic acid | Mushroom Tyrosinase (Diphenolase) | 0.765 | Uncompetitive | [3] |
| 2,4-Dichlorocinnamic acid | Mushroom Tyrosinase (Diphenolase) | 0.295 | Uncompetitive | [3] |
| Cinnamic acid | Mushroom Tyrosinase (Monophenolase) | 0.37 | Non-competitive | [4] |
| Cinnamic acid | Mushroom Tyrosinase (Diphenolase) | 0.61 | Non-competitive | [4] |
| Kojic Acid | Mushroom Tyrosinase | 0.01 - 0.3 | Competitive | [5][6] |
| Arbutin | Mushroom Tyrosinase | >5.3 | Competitive | [4][7] |
| Hydroquinone | Human Tyrosinase | >0.5 | Weak Inhibitor | [7] |
Note: The inhibition mechanism for this compound has not been definitively determined in the reviewed literature. However, based on the uncompetitive inhibition mechanism observed for 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid, it is plausible that this compound follows a similar kinetic behavior.[3]
Kinetic Parameters
The KIS represents the inhibition constant for an uncompetitive inhibitor, indicating the binding affinity of the inhibitor to the enzyme-substrate complex.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of tyrosinase inhibitors.
Tyrosinase Inhibition Assay (Diphenolase Activity)
This protocol is adapted from established methods for determining the diphenolase inhibitory activity of a compound.[8]
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compound (this compound)
-
Control inhibitor (e.g., Kojic Acid)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a spectrophotometer.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Kinetic Analysis of Tyrosinase Inhibition
To determine the mode of inhibition (e.g., competitive, uncompetitive, non-competitive), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots to elucidate the kinetic mechanism.[6]
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Melanogenesis Signaling Pathway
The synthesis of melanin is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This triggers a series of intracellular events that ultimately lead to the transcription of the tyrosinase gene.
Caption: Simplified melanogenesis signaling pathway.
Conclusion
This compound emerges as a noteworthy inhibitor of mushroom tyrosinase, with inhibitory effects on both monophenolase and diphenolase activities. Its potency, as indicated by its IC50 values, is comparable to or greater than that of cinnamic acid, though generally less potent than the widely used inhibitor, kojic acid. The likely uncompetitive mechanism of inhibition, based on data from structurally similar compounds, suggests that it binds to the enzyme-substrate complex. This guide provides a foundational comparison for researchers and professionals in the field, highlighting the potential of this compound as a subject for further investigation in the development of novel tyrosinase inhibitors. Further studies are warranted to elucidate its precise kinetic parameters and to evaluate its efficacy and safety in cellular and in vivo models.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors [mdpi.com]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pepolska.pl [pepolska.pl]
Safety Operating Guide
Proper Disposal of 4-Chlorocinnamic Acid: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 4-Chlorocinnamic acid, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Key Disposal and Safety Information
Proper handling and disposal of this compound are governed by its chemical properties and associated hazards. As a halogenated organic acid, specific waste segregation and disposal protocols are required.[1][2][3] The primary and recommended method of disposal is through a licensed professional waste disposal service.[4][5]
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Acid | [1] |
| Primary Disposal Method | Offer to a licensed disposal company. | [4][5] |
| Recommended Treatment | Burn in a chemical incinerator with an afterburner and scrubber. | [4][5] |
| Solvent for Incineration | Dissolve or mix with a combustible solvent. | [4][5] |
| Drain Disposal | Prohibited. Do not let the product enter drains. | [5][6][7] |
| Contaminated Packaging | Dispose of as unused product. | [5] |
| Spill Cleanup | Sweep up, avoid dust formation, and place in a suitable, closed container for disposal. | [5][8] |
| Regulatory Compliance | Consult local, regional, and national hazardous waste regulations for complete classification. | [9][10] |
Experimental Protocols for Disposal
The safety data sheets for this compound do not provide protocols for laboratory-based neutralization or degradation. The universally recommended procedure is to engage a licensed professional waste disposal service for incineration.[4][5][10] Attempting to treat or neutralize this compound in a laboratory setting is not advised without specific, validated protocols and appropriate engineering controls, as it may produce hazardous byproducts.
Disposal Workflow
The logical workflow for the disposal of this compound involves careful identification, segregation, containment, and transfer. The following diagram illustrates this step-by-step process.
Caption: Disposal workflow for this compound.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
Identify the waste material as this compound.
-
Classify it as a halogenated organic waste due to the chlorine atom in its structure.[1][2] This is the most critical step for proper segregation.
-
Collect this waste in a designated container specifically for halogenated organic compounds.[1][11] Do not mix with non-halogenated organic waste, inorganic acids, bases, or aqueous waste streams.[1][12]
2. Collection and Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure, threaded cap to be vapor-tight and spill-proof.[11]
-
Label the waste container clearly as "Hazardous Waste: Halogenated Organic" and list "this compound" as a constituent. Ensure the label is applied before any waste is added.[11]
-
For spills or residues, sweep the solid material carefully to avoid creating dust and place it into the designated waste container.[8]
-
Any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) and the original, empty container should be disposed of in the same manner as the chemical itself.[4][5][11]
-
Keep the waste container closed at all times except when actively adding waste.[11]
3. Storage and Final Disposal:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents.[10][12]
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup through your Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[13]
-
The final disposal must be conducted by a licensed facility, typically involving incineration in a specialized furnace equipped with an afterburner and scrubber to handle the hazardous combustion byproducts, such as hydrogen chloride gas.[5]
-
Always maintain records of your chemical waste disposal in accordance with institutional and regulatory requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
